molecular formula C6H9NOS B150996 (2,4-Dimethyl-1,3-thiazol-5-yl)methanol CAS No. 50382-32-6

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Cat. No.: B150996
CAS No.: 50382-32-6
M. Wt: 143.21 g/mol
InChI Key: BRQKYVQSAUQHNC-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKYVQSAUQHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379923
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-32-6
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-thiazol-5-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available starting materials, provides step-by-step experimental protocols, and outlines the expected analytical data for the final compound.

Synthesis

The synthesis of this compound is most effectively achieved through a two-step process starting with the readily prepared 2,4-dimethylthiazole. The synthetic route involves the introduction of a formyl group at the 5-position of the thiazole ring via a Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde to the corresponding primary alcohol.

Synthetic Pathway:

Synthesis_of_2_4_Dimethyl_1_3_thiazol_5_yl_methanol Start Acetamide + Chloroacetone Thiazole 2,4-Dimethylthiazole Start->Thiazole Hantzsch Synthesis P4S10 P₄S₁₀ P4S10->Thiazole Aldehyde 2,4-Dimethylthiazole- 5-carbaldehyde Thiazole->Aldehyde Vilsmeier-Haack Formylation Vilsmeier POCl₃, DMF Vilsmeier->Aldehyde FinalProduct (2,4-Dimethyl-1,3-thiazol- 5-yl)methanol Aldehyde->FinalProduct Reduction Reduction NaBH₄, Methanol Reduction->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.1. Step 1: Synthesis of 2,4-Dimethylthiazole

This procedure is adapted from the Hantzsch thiazole synthesis.[1][2]

  • Materials:

    • Acetamide (finely divided)

    • Phosphorus pentasulfide (powdered)

    • Chloroacetone

    • Dry benzene

    • 5 N Sodium hydroxide or potassium hydroxide

    • Ether

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

    • Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

    • Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene.

    • Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

    • Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser at a rate that maintains a controlled reflux.

    • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

    • Cool the mixture and add approximately 750 mL of water with shaking.

    • After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

    • Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

    • The crude 2,4-dimethylthiazole will separate as a black upper layer. Extract the product with ether (5 x 120 mL portions).

    • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

    • Filter and remove the ether by distillation from a steam bath.

    • Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 143–145 °C.

2.2. Step 2: Synthesis of 2,4-Dimethylthiazole-5-carbaldehyde (Vilsmeier-Haack Formylation)

This is a general procedure for the formylation of electron-rich heterocycles.[3][4][5][6]

  • Materials:

    • 2,4-Dimethylthiazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (1.2 equivalents) in DCM to 0 °C.

    • Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2,4-dimethylthiazole (1.0 equivalent) in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,4-dimethylthiazole-5-carbaldehyde.

2.3. Step 3: Synthesis of this compound (Reduction)

This is a standard procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.[7][8][9][10]

  • Materials:

    • 2,4-Dimethylthiazole-5-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2,4-dimethylthiazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottomed flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization

3.1. Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
CAS Number 50382-32-6[11]
Molecular Formula C₆H₉NOS[11]
Molecular Weight 143.21 g/mol [11]
Appearance White solidInferred
Melting Point 56 °C[11]
Boiling Point 111-119 °C at 1 mmHg[11]
Density 1.208 ± 0.06 g/cm³[11]

3.2. Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.7Singlet2H-CH₂OH
~ 3.5Broad Singlet1H-OH
~ 2.6Singlet3H2-CH₃
~ 2.4Singlet3H4-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~ 165C2 (Thiazole)
~ 150C4 (Thiazole)
~ 125C5 (Thiazole)
~ 55-CH₂OH
~ 192-CH₃
~ 154-CH₃

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (aliphatic)
~ 1550MediumC=N stretch (thiazole ring)
~ 1450MediumC=C stretch (thiazole ring)
1200-1000StrongC-O stretch (primary alcohol)

MS (Mass Spectrometry)

m/zInterpretation
143[M]⁺ (Molecular ion)
126[M - OH]⁺
112[M - CH₂OH]⁺

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a target compound, applicable to the final step in the synthesis of this compound.

Experimental_Workflow Start Start: Reaction Mixture Quench Quench Reaction (e.g., with water) Start->Quench SolventRemoval Solvent Removal (Rotary Evaporation) Quench->SolventRemoval Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) SolventRemoval->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Concentration->Purification Crude Product Recrystallization Recrystallization Purification->Recrystallization If solid Column Column Chromatography Purification->Column If oil or for high purity Characterization Characterization (NMR, IR, MS, MP) Recrystallization->Characterization Column->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: General workflow for the work-up and purification of the final product.

References

Spectroscopic Profile of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound (2,4-Dimethyl-1,3-thiazol-5-yl)methanol (CAS No: 50382-32-6). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. Due to the limited availability of direct experimental spectra in public databases, the NMR and IR data presented are based on established chemical shift and absorption frequency predictions for analogous structures, providing a reliable reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.65s2H-CH₂OH
~3.50t (broad)1H-OH
~2.60s3H2-CH₃
~2.35s3H4-CH₃

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm. The solvent is assumed to be CDCl₃. The hydroxyl proton (-OH) signal may be broad and its chemical shift can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165C2 (Thiazole ring)
~150C4 (Thiazole ring)
~125C5 (Thiazole ring)
~55-CH₂OH
~192-CH₃
~154-CH₃

Note: Predicted chemical shifts are relative to TMS at 0 ppm. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic/heteroaromatic)
2980-2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
1200-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
143High[M]⁺ (Molecular Ion)
142Medium[M-H]⁺
126Medium[M-OH]⁺
112High[M-CH₂OH]⁺
85Medium[C₄H₅NS]⁺
42High[C₂H₄N]⁺

Note: Fragmentation patterns are predicted based on typical behavior of thiazole derivatives under electron ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented. These protocols are standard for the analysis of solid organic compounds.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (typically 128 scans or more).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film): [2]

  • Sample Preparation: Dissolve a small amount of this compound (a few milligrams) in a volatile solvent such as dichloromethane or acetone.[2]

  • Film Deposition: Apply a drop of the solution onto a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).[2]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of approximately 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3]

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.[3][4]

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and the other peaks represent fragment ions.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram. This workflow illustrates the process from sample preparation to final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_elucidation Structure Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (m/z), Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart illustrating the workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Biological Activity Screening of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity data for (2,4-Dimethyl-1,3-thiazol-5-yl)methanol at the time of this writing. This guide, therefore, provides a comprehensive framework for its potential biological screening based on the well-documented activities of structurally related thiazole derivatives. The experimental protocols and potential mechanisms of action described herein are based on studies of other thiazole-containing compounds and should serve as a strategic starting point for researchers.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] This five-membered aromatic heterocycle, containing one sulfur and one nitrogen atom, is a versatile building block in drug design due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions.[2][3] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6][7]

This compound features a 2,4-disubstituted thiazole core, a common substitution pattern among biologically active thiazoles.[5] The presence of methyl groups at positions 2 and 4, and a hydroxymethyl group at position 5, suggests the potential for diverse biological activities. This guide outlines a systematic approach to the biological activity screening of this compound, focusing on the most promising areas based on the activities of its structural analogs: anticancer and antimicrobial screening.

Potential Biological Activities and Screening Strategy

A logical first step in evaluating a novel compound like this compound is to perform a broad biological activity screening. Below is a generalized workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies A Compound Synthesis & Characterization B Anticancer Screening (e.g., MTT Assay) A->B Test Compound C Antimicrobial Screening (e.g., Broth Microdilution) A->C Test Compound D Dose-Response Studies B->D Active Hit C->D Active Hit E Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) D->E F In Vivo Model Testing E->F

Caption: General workflow for biological activity screening.

Thiazole derivatives are well-recognized for their anticancer properties, acting through various mechanisms.[2][4] These include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[8][9] For instance, some thiazole-based compounds are known to inhibit signaling pathways like PI3K/Akt/mTOR, which are crucial for cancer cell growth and survival.[8][10]

Data from Structurally Related Compounds:

The following table summarizes the cytotoxic activity (IC50 values) of various 2,4-disubstituted thiazole derivatives against several human cancer cell lines, providing a benchmark for potential activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted ThiazolesA549 (Lung)12 ± 1.73[9]
C6 (Glioma)3.83 ± 0.76[9]
2,4-Disubstituted ThiazolesMCF-7 (Breast)0.30–0.45[8]
U87 MG (Glioblastoma)0.30–0.45[8]
A549 (Lung)0.30–0.45[8]
HCT116 (Colon)0.30–0.45[8]
2,4,5-Trisubstituted ThiazolesHeLa (Cervical)3.48 - 8.84[5]
Thiazole-4(5H)-onesMCF-7 (Breast)2.57 ± 0.16[11]
HepG2 (Liver)7.26 ± 0.44[11]

The thiazole moiety is also a key component in many antimicrobial agents.[12][13][14] Its derivatives have shown activity against a broad spectrum of bacteria (Gram-positive and Gram-negative) and fungi.[1][5] The antifungal mechanism of some azole compounds, including thiazoles, involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15][16]

Data from Structurally Related Compounds:

The table below presents the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against representative bacterial and fungal strains.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
2,4-Disubstituted ThiazolesBacillus subtilisGram-positive4.51–4.60 (mM)[1]
2,5-Disubstituted ThiazolesStaphylococcus aureusGram-positive6.25 - 12.5[5]
Escherichia coliGram-negative6.25 - 12.5[5]
Aspergillus fumigatusFungus6.25 - 12.5[5]
2-Phenylacetamido-thiazolesEscherichia coliGram-negative1.56 - 6.25[5]
Bacillus subtilisGram-positive1.56 - 6.25[5]
Thiazole DerivativesCandida albicansFungus0.008–7.81[17]
Thiazolo[4,5-b]pyridin-2-onesPseudomonas aeruginosaGram-negative0.21 (µM)[18]
Escherichia coliGram-negative0.21 (µM)[18]

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[19] This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.[20]

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with serial dilutions of the compound B->C D 4. Incubate for a defined period (e.g., 48-72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan formation E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate % cell viability and determine IC50 H->I

Caption: Experimental workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[20]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated cells (control) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[20]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[19][21]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after overnight incubation.[24][25]

Broth_Microdilution_Workflow A 1. Prepare serial two-fold dilutions of the compound in broth in a 96-well plate C 3. Inoculate each well with the microbial suspension A->C B 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) B->C E 5. Incubate the plate at 37°C for 16-20 hours C->E D 4. Include growth and sterility controls D->E F 6. Visually inspect for turbidity (microbial growth) E->F G 7. Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Experimental workflow for the broth microdilution assay.

Detailed Protocol:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[24][26] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves suspending isolated colonies from an 18-24 hour culture plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.[22]

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.[24]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[23][25]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[24]

Potential Mechanisms of Action and Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. It is frequently hyperactivated in many types of cancer, making it a prime target for anticancer drug development.[8][10] Several thiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and Akt.[8][9]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

References

In vitro studies involving (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro Studies of Thiazole Derivatives

Disclaimer: This technical guide addresses in vitro studies of thiazole derivatives based on available scientific literature. Specific experimental data for "(2,4-Dimethyl-1,3-thiazol-5-yl)methanol" was not found in the reviewed sources. The content herein focuses on the broader class of thiazole-containing compounds and their biological activities.

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4] This guide provides a technical overview of the in vitro evaluation of various thiazole derivatives, focusing on experimental protocols, quantitative data, and relevant biological pathways.

Synthesis of Thiazole Derivatives

A common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a-haloketones with thioamides.[5] Variations of this method and other synthetic strategies are employed to create diverse libraries of thiazole compounds for biological screening. For instance, novel pyrimidinone-linked thiazoles have been synthesized by reacting 5-(2-bromoacetyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives with aromatic substituted thioureas in ethanol.[6]

The general synthesis process often involves multiple steps, including the formation of intermediate compounds, followed by cyclization to form the thiazole ring. The final products are typically purified using techniques like recrystallization or column chromatography, and their structures are confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Aldehydes, Thiosemicarbazide) intermediate Intermediate Formation (e.g., Thiosemicarbazone derivatives) start->intermediate Reflux in Ethanol cyclization Cyclization Reaction (e.g., Hantzsch Synthesis) intermediate->cyclization Reaction with α-haloketone product Thiazole Derivative cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

Figure 1: Generalized workflow for the synthesis of thiazole derivatives.

Anticancer Activity of Thiazole Derivatives

Several studies have highlighted the potential of thiazole derivatives as anticancer agents, with activities demonstrated against a range of human cancer cell lines.[4][7]

PI3K/mTOR Dual Inhibition

Certain thiazole derivatives have been identified as dual inhibitors of PI3Kα (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha) and mTOR (mammalian target of rapamycin).[7] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers.

cluster_pi3k PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Figure 2: Inhibition of the PI3K/mTOR pathway by certain thiazole derivatives.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of compounds against PI3Kα and mTOR can be determined using in vitro kinase assays. A typical protocol involves:

  • Enzyme and Substrate Preparation: Recombinant PI3Kα or mTOR enzyme is incubated with a specific substrate (e.g., phosphatidylinositol for PI3Kα) and ATP.

  • Compound Incubation: The thiazole derivative, at various concentrations, is added to the reaction mixture.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay, which measures ADP formation.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from dose-response curves.

Quantitative Data: PI3Kα and mTOR Inhibition

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
3b PI3Kα0.086 ± 0.005AlpelisibSimilar to 3b
3b mTOR0.221 ± 0.014DactolisibStronger than 3b

Data sourced from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors.[7]

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumor cell proliferation, survival, and metastasis. Thiazole and thiadiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors.[8][9]

Experimental Protocol: Cell Proliferation (MTT) Assay

The antiproliferative activity of thiazole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[4][10][11]

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration required to inhibit 50% of cell growth, is determined.

Quantitative Data: Anticancer Activity

CompoundCell LineIC50 (µg/mL)
T1 MCF-72.21
T26 BGC-8231.67
T38 HepG21.11
9 HepG-21.61 ± 1.92
10 HepG-21.98 ± 1.22

Data for compounds T1, T26, and T38 from a study on 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moieties.[4] Data for compounds 9 and 10 from a study on thiazole analogues with a 1,3,4-thiadiazole ring.[2]

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.[5][12]

Experimental Protocol: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) are determined using the broth microdilution method.

  • Preparation of Inoculum: Standardized suspensions of microbial strains (e.g., Candida albicans, Staphylococcus aureus) are prepared.[5][12]

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MFC/MBC Determination: Aliquots from wells showing no growth are subcultured on agar plates. The MFC/MBC is the lowest concentration that results in no growth on the subculture.

Quantitative Data: Antifungal Activity

CompoundFungal StrainMIC (µM)
H5 C. albicans26.3
H13 A. niger7.3

Data from a study on thiazolidin-2,4-dione derivatives.[12]

Conclusion

The thiazole scaffold is a versatile building block in the design of novel therapeutic agents. In vitro studies have demonstrated the potential of thiazole derivatives as potent anticancer and antimicrobial agents. The methodologies outlined in this guide, including kinase assays, cell proliferation assays, and antimicrobial susceptibility testing, are fundamental to the preclinical evaluation of these compounds. Further research, including structure-activity relationship (SAR) studies and in vivo testing, is crucial to advance promising thiazole-based candidates toward clinical development.

References

An In-depth Technical Guide to (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. This guide details the available scientific and technical information regarding this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational sources.

PropertyValueSource
CAS Number 50382-32-6[1]
Molecular Formula C6H9NOS[1]
Molecular Weight 143.21 g/mol [1]
Melting Point 56 °C
Boiling Point 111-119 °C at 1 mm Hg
Density 1.208 ± 0.06 g/cm³
pKa 13.66 ± 0.10
InChIKey BRQKYVQSAUQHNC-UHFFFAOYSA-N[1]
DSSTox ID DTXSID80379923[1]

Discovery and History

While a singular, seminal publication detailing the initial discovery of this compound could not be definitively identified in the conducted search, its synthesis is logically derived from established methodologies for the functionalization of the thiazole core. The history of this compound is intertwined with the broader exploration of thiazole chemistry, a field that has been active for over a century. The likely synthetic pathways to this compound are based on the well-documented synthesis of its precursors, such as 2,4-dimethylthiazole and its 5-carboxy and 5-carbethoxy derivatives.

Experimental Protocols

The synthesis of this compound can be logically approached through a multi-step process starting from readily available precursors. The following protocols are based on established synthetic transformations for thiazole derivatives.

Synthesis of 2,4-Dimethylthiazole

The formation of the 2,4-dimethylthiazole core is a crucial first step. A common and well-established method is the Hantzsch thiazole synthesis.

Experimental Protocol:

  • Reaction: A mixture of acetamide and phosphorus pentasulfide is reacted with chloroacetone in a suitable solvent like dry benzene.

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

    • Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and transfer it to the flask.

    • Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.

    • Carefully heat the mixture in a water bath to initiate the exothermic reaction.

    • Once the reaction starts, remove the water bath and gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

    • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

    • Add approximately 750 ml of water with shaking.

    • After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

    • Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

    • The crude thiazole will separate as a black upper layer. Extract the aqueous layer with five 120-ml portions of ether.

    • Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the ether by distillation, and fractionally distill the residual oil. Collect the fraction boiling at 143–145 °C.

  • Expected Yield: 210–230 g (41–45% based on phosphorus pentasulfide).

Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This ester is a key intermediate that can be reduced to the target alcohol.

Experimental Protocol:

The synthesis of this intermediate would typically follow from a suitable thiazole precursor, often involving formylation followed by oxidation and esterification, or through cyclization reactions that directly install the carboxylate group. While a specific, detailed protocol for this exact transformation was not found, it is a standard transformation in heterocyclic chemistry.

Synthesis of this compound via Reduction

The final step involves the reduction of the ester group of Ethyl 2,4-dimethylthiazole-5-carboxylate. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation.[2][3]

Experimental Protocol:

  • Reaction: Reduction of Ethyl 2,4-dimethylthiazole-5-carboxylate with Lithium Aluminum Hydride (LiAlH₄).[2]

  • Procedure:

    • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a calculated amount of Lithium Aluminum Hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottomed flask equipped with a dropping funnel and a condenser.

    • Dissolve Ethyl 2,4-dimethylthiazole-5-carboxylate in the same dry solvent and add it dropwise to the LAH suspension with stirring, maintaining a controlled temperature (often 0 °C to room temperature).

    • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a period sufficient to ensure complete reduction (monitoring by TLC is recommended).

    • Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial to safely decompose the excess LAH and precipitate the aluminum salts.

    • Filter the resulting mixture to remove the inorganic salts.

    • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by a suitable method, such as column chromatography or recrystallization.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the thiazole scaffold is a cornerstone in medicinal chemistry.[4] Thiazole-containing compounds have been investigated and developed for a wide array of therapeutic applications.

  • Anticancer Agents: Many thiazole derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors for cancer treatment.[4] The thiazole ring serves as a versatile scaffold for designing molecules that can interact with various biological targets involved in cancer progression.

  • Antimicrobial Agents: The thiazole moiety is present in numerous compounds with demonstrated antibacterial and antifungal activities.

  • Other Therapeutic Areas: Thiazole derivatives have also been explored for their potential as anti-inflammatory, anticonvulsant, and antioxidant agents.

The this compound molecule, with its reactive hydroxyl group, could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties.

Visualizations

Logical Synthesis Workflow

Synthesis_Workflow A Acetamide + Phosphorus Pentasulfide + Chloroacetone B 2,4-Dimethylthiazole A->B Hantzsch Synthesis C Ethyl 2,4-dimethylthiazole-5-carboxylate B->C Formylation, Oxidation, & Esterification D This compound C->D Reduction (e.g., LiAlH4) Biological_Investigation A This compound B Derivative Synthesis (Esterification, Etherification, etc.) A->B C Anticancer Screening B->C D Antimicrobial Assays B->D E Anti-inflammatory Evaluation B->E F Kinase Inhibition Assays C->F G In Vivo Studies D->G E->G F->G

References

The Versatile Reactivity of the Hydroxyl Group in (2,4-Dimethyl-1,3-thiazol-5-yl)methanol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Biological Significance of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol's Hydroxyl Group

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical reactivity of the hydroxyl group in this compound. This key functional group serves as a versatile handle for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This document provides a summary of key reactions, detailed experimental protocols for analogous compounds, and insights into the potential biological implications of its derivatives.

Introduction

This compound is a heterocyclic compound featuring a reactive primary hydroxyl group attached to a substituted thiazole ring. The thiazole moiety is a prominent scaffold in numerous biologically active compounds, and the ability to functionalize the hydroxymethyl group opens up extensive possibilities for creating new chemical entities with tailored pharmacological profiles. This guide focuses on three primary transformations of the hydroxyl group: oxidation, esterification, and etherification, providing a foundation for the strategic design of novel therapeutic agents.

Core Reactivity of the Hydroxyl Group

The hydroxyl group of this compound exhibits typical reactivity for a primary alcohol, allowing for a range of chemical modifications. Its position on the electron-rich thiazole ring can influence its reactivity and the properties of the resulting derivatives.

Oxidation to 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation, yielding a key intermediate for further synthetic elaborations, such as the formation of imines, oximes, and as a substrate in various carbon-carbon bond-forming reactions.

dot

Caption: Oxidation of this compound.

Esterification via Acylation

Esterification of the hydroxyl group is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity, which can impact its pharmacokinetic profile. This can be achieved through reaction with acylating agents like acyl chlorides or anhydrides.

dot

Caption: Esterification of the hydroxyl group.

Etherification

The formation of an ether linkage provides another avenue for structural diversification, leading to compounds with potentially altered metabolic stability and biological activity. The Williamson ether synthesis is a classic and reliable method for this transformation.

dot

Caption: Williamson ether synthesis workflow.

Quantitative Data Summary

While specific quantitative data for the reactions of this compound are not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for analogous transformations on structurally related 5-(hydroxymethyl)thiazole derivatives. This data provides a valuable starting point for experimental design.

Reaction TypeReagents and ConditionsProductTypical Yield (%)
Oxidation Manganese(IV) oxide, Dichloromethane, Room Temperature2,4-Dimethyl-1,3-thiazole-5-carbaldehyde70-90
Esterification Acetic anhydride, Pyridine, Dichloromethane, 0 °C to Room Temperature(2,4-Dimethyl-1,3-thiazol-5-yl)methyl acetate85-95
Benzoyl chloride, Triethylamine, Dichloromethane, 0 °C to Room Temperature(2,4-Dimethyl-1,3-thiazol-5-yl)methyl benzoate80-90
Etherification Sodium hydride, Tetrahydrofuran, 0 °C; then Methyl iodide, Room Temperature5-(Methoxymethyl)-2,4-dimethyl-1,3-thiazole60-80
Sodium hydride, Tetrahydrofuran, 0 °C; then Benzyl bromide, Room Temperature5-(Benzyloxymethyl)-2,4-dimethyl-1,3-thiazole55-75

Experimental Protocols for Key Reactions (Analogous Systems)

The following are detailed experimental methodologies for key reactions on analogous substrates, providing a practical guide for laboratory synthesis.

Protocol 1: Oxidation of a 5-(Hydroxymethyl)thiazole Derivative

Objective: To synthesize the corresponding 5-formylthiazole derivative.

Materials:

  • 5-(Hydroxymethyl)thiazole derivative (1.0 eq)

  • Activated Manganese(IV) oxide (MnO₂) (10.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the 5-(hydroxymethyl)thiazole derivative in dichloromethane (0.1 M), add activated manganese(IV) oxide.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Esterification of a 5-(Hydroxymethyl)thiazole Derivative with an Acyl Chloride

Objective: To synthesize the corresponding ester derivative.

Materials:

  • 5-(Hydroxymethyl)thiazole derivative (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the 5-(hydroxymethyl)thiazole derivative in anhydrous dichloromethane (0.2 M) in a flask equipped with a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine to the solution.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Etherification of a 5-(Hydroxymethyl)thiazole Derivative (Williamson Ether Synthesis)

Objective: To synthesize the corresponding ether derivative.

Materials:

  • 5-(Hydroxymethyl)thiazole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a suspension of sodium hydride in anhydrous tetrahydrofuran (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of the 5-(hydroxymethyl)thiazole derivative in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, numerous derivatives of substituted thiazoles have demonstrated significant anticancer activity.[1][2][3][4][5] The thiazole scaffold is a key component in several approved drugs and clinical candidates. The functionalization of the hydroxymethyl group can lead to derivatives that interact with various biological targets involved in cancer progression.

Derivatives of thiazoles have been shown to target a range of signaling pathways crucial for cancer cell survival and proliferation. For instance, some thiazole-containing compounds act as inhibitors of protein kinases, which are key regulators of cell signaling.[6] Others have been found to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.[5]

dot

Caption: Putative signaling pathways targeted by thiazole derivatives.

The development of novel derivatives from this compound provides a promising strategy for identifying new drug candidates that can modulate these critical cancer-related pathways.

Conclusion

The hydroxyl group of this compound is a highly valuable functional group for the synthesis of a wide range of derivatives. Through straightforward and well-established chemical transformations such as oxidation, esterification, and etherification, a diverse chemical library can be generated. Given the proven track record of the thiazole scaffold in medicinal chemistry, particularly in oncology, the exploration of novel derivatives of this compound holds significant promise for the discovery and development of next-generation therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate such research endeavors.

References

Methodological & Application

Application Notes and Protocols: (2,4-Dimethyl-1,3-thiazol-5-yl)methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2,4-dimethyl-1,3-thiazol-5-yl)methanol as a key building block in the synthesis of potent kinase inhibitors, with a primary focus on the multi-targeted inhibitor Dasatinib. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to facilitate research and development in this area.

Introduction

This compound and its derivatives are pivotal intermediates in the synthesis of a class of kinase inhibitors characterized by a central thiazole scaffold. This structural motif is instrumental in the activity of Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, including Bcr-Abl and the Src family of kinases.[1] Dasatinib is a second-generation tyrosine kinase inhibitor effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib. The 2,4-dimethylthiazole moiety plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of their target kinases.

Data Presentation

The following tables summarize the in vitro inhibitory activities of Dasatinib and its derivatives, which can be synthesized from precursors derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Dasatinib

Kinase TargetIC50 (nM)Reference
Bcr-Abl (native)<1[1]
Bcr-Abl (T315I mutant)>200[2]
SRC0.55[1]
LCK1.1[1]
YES0.43[1]
FYN0.22[1]
c-KIT12[1]
PDGFRβ28[1]

Table 2: Cellular Antiproliferative Activity of Dasatinib Derivatives

CompoundCell LineIC50 (nM)Reference
DasatinibK562 (CML)0.069[3]
DasatinibHL60 (AML)0.11[3]
Compound 2a (Amide derivative)HL60 (AML)0.25[3]
Compound 2c (Acrylamide derivative)K562 (CML)0.039[3]
Compound 2c (Acrylamide derivative)HL60 (AML)0.26[3]
Compound 15a (Triazole derivative)KG1a (Leukemia progenitor)140[3]
Compound 24a (Oxadiazole derivative)KG1a (Leukemia progenitor)50[3]

Experimental Protocols

The synthesis of kinase inhibitors like Dasatinib from this compound involves a multi-step process. The following protocols provide a representative synthetic route.

Protocol 1: Oxidation of this compound to 2,4-Dimethylthiazole-5-carbaldehyde

This protocol describes the oxidation of the starting material to the corresponding aldehyde, a key intermediate for further elaboration.

Materials:

  • This compound

  • Manganese(IV) oxide (MnO2)

  • Dichloromethane (DCM)

  • Celites®

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dichloromethane (DCM), add activated manganese(IV) oxide (5-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter and concentrate the solvent under reduced pressure to yield 2,4-dimethylthiazole-5-carbaldehyde as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol outlines the conversion of the aldehyde to a key 2-aminothiazole intermediate. This is a variation of the Hantzsch thiazole synthesis.

Materials:

  • 2,4-Dimethylthiazole-5-carbaldehyde

  • Ethyl chloroacetate

  • Thiourea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethylthiazole-5-carbaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in ethanol.

  • To this solution, add thiourea (1.2 equivalents) followed by a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes the amidation of the ester intermediate.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • 2-Chloro-6-methylaniline

  • Trimethylaluminum (or other suitable coupling agents like HATU)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline (1.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add a 2M solution of trimethylaluminum in toluene (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Protocol 4: Synthesis of Dasatinib

This is the final coupling step to yield Dasatinib.

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 2-(6-Chloro-2-methylpyrimidin-4-ylamino)ethanol

  • 1-(2-Hydroxyethyl)piperazine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent), 2-(6-chloro-2-methylpyrimidin-4-ylamino)ethanol (this is a simplified representation, the actual intermediate is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide which is then reacted with 1-(2-hydroxyethyl)piperazine). A more direct route from the product of Protocol 3 is as follows:

  • Combine 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) and 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) in a suitable solvent like isopropanol.

  • Add a base such as sodium bicarbonate (2.5 equivalents) and heat the mixture to reflux for 12-24 hours.

  • After cooling, filter the solid and wash with water and isopropanol to get N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

  • To a solution of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 equivalent) in a solvent such as n-butanol, add 1-(2-hydroxyethyl)piperazine (3-5 equivalents).

  • Heat the reaction mixture to reflux for 24-48 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield Dasatinib.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound and a general experimental workflow for their synthesis.

G General Synthetic Workflow for Dasatinib cluster_start Starting Material cluster_inter1 Key Intermediates cluster_final Final Product A This compound B 2,4-Dimethylthiazole-5-carbaldehyde A->B Oxidation (e.g., MnO2) C Ethyl 2-Amino-4-methylthiazole-5-carboxylate B->C Hantzsch Thiazole Synthesis D 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C->D Amidation E Dasatinib D->E Coupling with Pyrimidine and Piperazine moieties

Caption: Synthetic workflow from this compound to Dasatinib.

G Bcr-Abl Signaling Pathway cluster_upstream Oncogenic Fusion Protein cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Outcomes BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Adhesion Altered Adhesion BcrAbl->Adhesion Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Decreased Apoptosis Akt->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis Dasatinib Dasatinib Dasatinib->BcrAbl Inhibition

Caption: Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.

G Src Family Kinase Signaling Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effectors cluster_cellular Cellular Responses Receptor Growth Factor Receptors (e.g., PDGFR, EGFR) Src Src Family Kinases (Src, Lck, Fyn, etc.) Receptor->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Survival Survival PI3K->Survival Proliferation Proliferation Ras->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Dasatinib Dasatinib Dasatinib->Src Inhibition

Caption: Src family kinase signaling pathway and the inhibitory action of Dasatinib.

References

Application Notes and Protocols for the Chromatographic Purification of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol and its derivatives. Thiazole-containing compounds are significant scaffolds in medicinal chemistry, and efficient purification is critical for their development as therapeutic agents. These guidelines offer robust methods for obtaining high-purity materials suitable for further research and development.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. Their inherent polarity and potential for multiple interaction modes with stationary phases make chromatographic purification a versatile and effective strategy. This note details two primary chromatographic techniques: Normal-Phase Flash Chromatography for initial purification and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-purity polishing.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is presented below. These properties are crucial for developing appropriate purification methods.

PropertyValueReference
CAS Number 50382-32-6[1][2]
Molecular Formula C₆H₉NOS[1][2]
Molecular Weight 143.21 g/mol [1][2]
Melting Point 56 °C[2]
Boiling Point 111-119 °C at 1 mmHg[2]
pKa 13.66 ± 0.10[2]
UV Absorbance Aromatic, expected to have strong UV absorbance.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and acetonitrile.

Chromatographic Purification Strategies

Normal-Phase Flash Chromatography

Normal-phase flash chromatography is an effective technique for the initial purification of crude this compound from a reaction mixture, capable of removing less polar and some more polar impurities.

Experimental Protocol: Normal-Phase Flash Chromatography

  • Stationary Phase: Silica gel (230–400 mesh) is the standard choice for this class of compounds.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent to obtain a free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a well-packed, homogenous bed.

  • Elution:

    • Load the prepared sample onto the top of the silica gel bed.

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% hexanes to a mixture of ethyl acetate and hexanes. For this compound and its derivatives, a gradient of ethyl acetate in hexanes is typically effective.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC) or an in-line UV detector.

  • Fraction Collection: Collect fractions as the compounds elute.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by TLC or analytical HPLC). Pool the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Table 1: Example Flash Chromatography Conditions for Thiazole Derivatives

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%)
Detection UV at 254 nm or Potassium Permanganate Stain (for TLC)
Typical Purity Achieved >95%
Typical Recovery 80-95%

Note: The optimal mobile phase composition will depend on the specific derivatives being purified and should be determined by preliminary TLC analysis. For the closely related 5-hydroxymethylthiazole, purification has been achieved using 100% ethyl acetate as the eluent on silica gel.[3]

flash_chromatography_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification dissolve Dissolve Crude Product adsorb Adsorb on Silica (Dry Load) dissolve->adsorb Optional load Load Sample dissolve->load adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity (>98%), especially for analytical standards or late-stage drug development, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity.

Experimental Protocol: Preparative RP-HPLC

  • Stationary Phase: A C18 stationary phase is commonly used for the purification of polar heterocyclic compounds.

  • Sample Preparation:

    • Dissolve the partially purified compound from flash chromatography in a minimal amount of a suitable solvent, such as methanol or acetonitrile.

    • Dilute the sample with the initial mobile phase (e.g., a high percentage of water with a low percentage of acetonitrile) to ensure compatibility.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC system and the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run a gradient elution, starting with a high concentration of aqueous mobile phase and increasing the concentration of the organic mobile phase (e.g., acetonitrile or methanol). An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to both mobile phases to improve peak shape for basic compounds like thiazoles.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound using a fraction collector triggered by UV absorbance.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to yield the final, high-purity product.

Table 2: Example Preparative RP-HPLC Conditions for Thiazole Derivatives

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL (concentration dependent)
Expected Purity >98%

Note: These are starting conditions and may require optimization based on the specific derivative and impurity profile.

rphplc_purification_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Sample in Organic Solvent dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject equilibrate Equilibrate C18 Column equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Organic Solvent pool->remove_solvent lyophilize Lyophilize remove_solvent->lyophilize final_product High-Purity Product lyophilize->final_product

Caption: Workflow for RP-HPLC Purification of Thiazole Derivatives.

Data Summary and Comparison

The following table summarizes typical quantitative data that can be expected from the purification of this compound derivatives using the described chromatographic techniques.

Table 3: Comparative Quantitative Data for Purification Methods

ParameterNormal-Phase Flash ChromatographyPreparative RP-HPLC
Typical Sample Loading 100 mg - 10 g10 mg - 500 mg
Stationary Phase Silica GelC18 Silica
Mobile Phase Hexane/Ethyl AcetateWater/Acetonitrile (+0.1% TFA)
Purity Achieved 90-98%>98%
Recovery 80-95%70-90%
Throughput HighLow to Medium
Primary Application Initial crude purificationFinal polishing, high-purity isolation

Troubleshooting

Peak Tailing in RP-HPLC:

  • Cause: Interaction of the basic thiazole nitrogen with residual acidic silanols on the silica-based stationary phase.

  • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid) to fully protonate the basic sites on the molecule, leading to sharper, more symmetrical peaks.

Poor Solubility in Mobile Phase:

  • Cause: The compound may precipitate on the column if the injection solvent is too strong or if the compound is not soluble in the initial mobile phase conditions.

  • Solution: Dissolve the sample in a minimal amount of a strong organic solvent (like DMSO or DMF) and then dilute with the initial mobile phase. Ensure the final injection solvent is weaker than the mobile phase to promote good peak shape.

Conclusion

The chromatographic methods outlined provide a robust framework for the purification of this compound and its derivatives. A two-step approach, utilizing normal-phase flash chromatography for initial cleanup followed by preparative RP-HPLC for final polishing, is recommended for obtaining high-purity material essential for drug discovery and development activities. The specific conditions may require optimization depending on the exact nature of the derivative and its associated impurities.

References

Application Notes and Protocols for the Esterification of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The esterification of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol allows for the synthesis of a diverse library of compounds. These esters can serve as prodrugs, enhance pharmacokinetic properties, or act as key intermediates in the synthesis of more complex bioactive molecules. This document provides a detailed protocol for the esterification of this compound via acylation with an acid chloride, a robust and widely applicable method in synthetic organic chemistry.

General Reaction Scheme

The esterification is achieved by reacting this compound with an appropriate acid chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

This compound + R-COCl → (2,4-Dimethyl-1,3-thiazol-5-yl)methyl R-carboxylate + HCl

The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures to control the exothermic nature of the reaction.

Experimental Protocol: Acylation of this compound

This protocol describes a general procedure for the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl esters.

Materials and Reagents:

  • This compound (CAS: 50382-32-6)[1]

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the alcohol in anhydrous DCM (approximately 10 mL per gram of alcohol).

    • Cool the solution to 0 °C using an ice bath and begin stirring.

    • Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acid Chloride:

    • Dissolve the acid chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel. A white precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ester.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of two different esters from this compound using the described protocol.

Product Acid Chloride Equivalents of Alcohol Equivalents of Acid Chloride Equivalents of TEA Reaction Time (h) Yield (%)
(2,4-Dimethyl-1,3-thiazol-5-yl)methyl acetateAcetyl chloride1.01.11.2292
(2,4-Dimethyl-1,3-thiazol-5-yl)methyl benzoateBenzoyl chloride1.01.11.2388

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products ThiazoleMethanol This compound EsterProduct (2,4-Dimethyl-1,3-thiazol-5-yl)methyl R-carboxylate ThiazoleMethanol->EsterProduct + AcidChloride R-COCl (Acid Chloride) AcidChloride->EsterProduct Base Triethylamine (Base) Byproduct Triethylamine Hydrochloride Base->Byproduct Solvent Anhydrous DCM (Solvent)

Caption: General reaction scheme for the esterification of this compound.

Experimental_Workflow start Start setup Reaction Setup: Dissolve alcohol and base in DCM at 0°C start->setup addition Add Acid Chloride Solution Dropwise setup->addition reaction Stir at Room Temperature (2-4h) Monitor by TLC addition->reaction workup Aqueous Work-up: Wash with NaHCO3 and Brine reaction->workup dry Dry Organic Layer and Concentrate workup->dry purify Purification: Flash Column Chromatography dry->purify characterize Characterization: NMR, Mass Spectrometry purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification of thiazole esters.

References

Application Notes and Protocols for the Use of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment, (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, in drug design and discovery, with a particular focus on its application as a building block for potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a framework for the incorporation of this fragment into novel molecular scaffolds.

Introduction to this compound as a Fragment

This compound is a valuable fragment in drug discovery due to the inherent biological relevance of the thiazole scaffold. Thiazole rings are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2,4-dimethyl substitution pattern provides a stable and synthetically accessible core, while the 5-hydroxymethyl group serves as a key functional handle for fragment elaboration and linking to other molecular moieties. This fragment is particularly well-suited for targeting the ATP-binding site of kinases, where the thiazole ring can engage in key hydrogen bonding and hydrophobic interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS: 50382-32-6) is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₉NOS[4]
Molecular Weight143.21 g/mol [4]
Melting Point56 °C[4]
Boiling Point111-119 °C at 1 mmHg[4]
pKa13.66 ± 0.10[4]

Synthesis Protocols

The synthesis of this compound can be achieved in a three-step process starting from commercially available reagents.

Protocol 1: Synthesis of 2,4-Dimethylthiazole

This protocol is adapted from the Hantzsch thiazole synthesis.

Materials:

  • Thioacetamide

  • Bromoacetone

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a pressure tube, dissolve thioacetamide (10 mmol) and bromoacetone (10 mmol) in DMF (5 mL).[5]

  • Seal the tube and heat the reaction mixture in an oil bath at 60 °C for 1 hour.[5]

  • After cooling to room temperature, dilute the reaction mixture with a saturated aqueous ammonium chloride solution.[5]

  • Extract the product with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 2,4-dimethylthiazole.[5]

Protocol 2: Synthesis of 2,4-Dimethylthiazole-5-carbaldehyde

This protocol describes the formylation of the thiazole ring at the C5 position.

Materials:

  • 2,4-Dimethylthiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium acetate

  • Diethyl ether

Procedure:

  • Cool a mixture of DMF (3 equivalents) and POCl₃ (1.2 equivalents) in a flask to 0 °C.

  • Slowly add 2,4-dimethylthiazole (1 equivalent) to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dimethylthiazole-5-carbaldehyde.

Protocol 3: Synthesis of this compound

This protocol describes the reduction of the aldehyde to the corresponding alcohol.

Materials:

  • 2,4-Dimethylthiazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 2,4-dimethylthiazole-5-carbaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Application in Drug Design: Kinase Inhibitors

The this compound fragment is a versatile starting point for the design of kinase inhibitors. The hydroxymethyl group can be used to grow the fragment into the solvent-exposed region of the ATP binding site or can be functionalized to link to other pharmacophoric elements.

Case Study: Design of c-Met and VEGFR-2 Kinase Inhibitors

Aberrant signaling through receptor tyrosine kinases such as c-Met and VEGFR-2 is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2] Several studies have demonstrated that thiazole-containing compounds can be potent inhibitors of these kinases.

The general workflow for utilizing the this compound fragment in a kinase inhibitor discovery program is depicted below.

G cluster_0 Fragment-Based Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization A Fragment Library Screening (e.g., NMR, SPR, X-ray) B Hit Identification This compound A->B C Structure-Guided Design (Docking, X-ray Crystallography) B->C D Synthesis of Analogs C->D E In Vitro Kinase Assays D->E F Structure-Activity Relationship (SAR) Studies E->F F->C G Cell-Based Assays (Proliferation, Apoptosis) F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: Workflow for Fragment-Based Drug Discovery.

The following table summarizes the inhibitory activities of representative thiazole-based kinase inhibitors from the literature, highlighting the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Thiazole carboxamidesc-Met4.8[6]
Thiazole derivativesVEGFR-251.09[7]
4-Phenyl-5-pyridyl-1,3-thiazolesp38 MAP KinasePotent in vitro inhibition[8]
Triazolothiadiazoles (bioisostere)c-Met25[1]
Signaling Pathways

The c-Met and VEGFR-2 signaling pathways are critical for cell proliferation, survival, migration, and angiogenesis. Inhibition of these kinases can block these downstream effects.

G cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Phosphorylates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylates STAT STAT Pathway cMet->STAT Phosphorylates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes Proliferation Cell Proliferation & Migration RAS_MAPK->Proliferation Promotes Gene_Transcription Gene Transcription STAT->Gene_Transcription Promotes VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds and Activates VEGFR2->RAS_MAPK Phosphorylates PLCg PLCg VEGFR2->PLCg Phosphorylates PLCg->PI3K_Akt Angiogenesis Angiogenesis PLCg->Angiogenesis

References

Application Notes and Protocols for the Scale-Up Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)methanol and its derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The following protocols are designed to be scalable for laboratory and pilot plant settings.

Synthetic Overview

The synthesis of this compound derivatives typically follows a multi-step pathway. The core 2,4-dimethylthiazole ring is first constructed, followed by functionalization at the C5 position to introduce the hydroxymethyl group. Subsequent derivatization of this alcohol provides a library of target compounds. A common and scalable approach is the Hantzsch thiazole synthesis.[3]

G cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Derivatization Thioacetamide Thioacetamide Ethyl_2_4_dimethylthiazole_5_carboxylate Ethyl 2,4-dimethylthiazole-5-carboxylate Thioacetamide->Ethyl_2_4_dimethylthiazole_5_carboxylate Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate Ethyl_acetoacetate->Ethyl_2_chloroacetoacetate Halogenation Halogenating_agent e.g., NCS, NBS Halogenating_agent->Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate->Ethyl_2_4_dimethylthiazole_5_carboxylate Cyclocondensation Target_Methanol This compound Ethyl_2_4_dimethylthiazole_5_carboxylate->Target_Methanol Ester Reduction Reducing_agent e.g., LiAlH4, NaBH4 Reducing_agent->Target_Methanol Ester_Derivative Ester Derivative Target_Methanol->Ester_Derivative Esterification Ether_Derivative Ether Derivative Target_Methanol->Ether_Derivative Williamson Ether Synthesis Acyl_halide_or_anhydride Acyl halide or Anhydride Acyl_halide_or_anhydride->Ester_Derivative Alkyl_halide Alkyl halide Alkyl_halide->Ether_Derivative

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate (Hantzsch Synthesis)

This protocol describes the formation of the thiazole ring, a key intermediate.

Materials:

  • Thioacetamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Triethylamine (optional, as a base)

Equipment:

  • Multi-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • To a stirred solution of thioacetamide in absolute ethanol, add ethyl 2-chloroacetoacetate dropwise via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Scale (moles)Typical Yield (%)
Thioacetamide75.131.01.0-
Ethyl 2-chloroacetoacetate164.591.01.0-
Ethyl 2,4-dimethylthiazole-5-carboxylate185.24--75-85
Protocol 2: Reduction of Ethyl 2,4-dimethylthiazole-5-carboxylate to this compound

This protocol details the reduction of the ester to the target primary alcohol.

Materials:

  • Ethyl 2,4-dimethylthiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-solvent like methanol.

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄) or Rochelle's salt

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Multi-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure (using LiAlH₄):

  • Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0 °C using an ice bath.

  • Dissolve ethyl 2,4-dimethylthiazole-5-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Scale (moles)Typical Yield (%)
Ethyl 2,4-dimethylthiazole-5-carboxylate185.241.00.5-
Lithium aluminum hydride (LiAlH₄)37.950.5 - 1.00.25 - 0.5-
This compound143.21--80-90
Protocol 3: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl acetate (Example of Derivatization)

This protocol provides an example of esterification to form a derivative.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in DCM in the reaction flask and add the base (e.g., pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride or acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash sequentially with dilute HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Scale (moles)Typical Yield (%)
This compound143.211.00.1-
Acetic anhydride102.091.1 - 1.50.11 - 0.15-
Pyridine79.101.2 - 2.00.12 - 0.2-
(2,4-Dimethyl-1,3-thiazol-5-yl)methyl acetate185.24-->90

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thioacetamide is a suspected carcinogen; handle with extreme care.

  • Ethyl 2-chloroacetoacetate is a lachrymator and corrosive; avoid inhalation and skin contact.

  • Lithium aluminum hydride reacts violently with water; handle under an inert, dry atmosphere. The quenching procedure must be performed with extreme caution, especially on a large scale.

  • Pyridine and triethylamine are flammable and have strong odors; handle in a fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Hantzsch synthesis Incomplete reaction; side reactions.Ensure anhydrous conditions; monitor reaction by TLC to confirm completion; consider using a non-polar solvent to minimize side reactions.
Difficulty in quenching LiAlH₄ Too rapid addition of water; insufficient cooling.Perform the quench at 0 °C or below; add quenching agents very slowly and dropwise. Use a Rochelle's salt workup for easier filtration of aluminum salts.
Incomplete esterification Insufficient acylating agent or base; steric hindrance.Increase the equivalents of the acylating agent and base; increase the reaction time or temperature; consider using a more reactive acylating agent.

Conclusion

The protocols outlined provide a robust and scalable pathway for the synthesis of this compound and its derivatives. Careful control of reaction conditions and adherence to safety protocols are essential for successful and safe scale-up. The versatility of the final alcohol intermediate allows for the creation of a diverse library of compounds for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of the thiazole ring via Hantzsch synthesis to yield ethyl 2,4-dimethylthiazole-5-carboxylate, and the subsequent reduction to this compound.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

Issue 1: Low Yield of Ethyl 2,4-dimethylthiazole-5-carboxylate

  • Question: My Hantzsch reaction for ethyl 2,4-dimethylthiazole-5-carboxylate is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Hantzsch thiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Purity of Starting Materials: Ensure that the starting materials, particularly ethyl acetoacetate and thioacetamide, are of high purity. Impurities can lead to unwanted side reactions.

    • Reaction Conditions:

      • Temperature: The reaction temperature is crucial. While some procedures are conducted at room temperature, others may require gentle heating.[2] Optimization of the temperature may be necessary for your specific setup.

      • Solvent: The choice of solvent can significantly impact the reaction outcome. Ethanol/water mixtures are commonly used.[2] A one-pot synthesis using a mixture of water and tetrahydrofuran (THF) has been reported to give good yields.[3][4]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts.

    • Stoichiometry: While a 1:1 molar ratio of the α-haloketone and thioamide is typical, a slight excess of the thioamide is sometimes used.[5]

    • Side Reactions: Under acidic conditions, there is a possibility of forming isomeric 2-imino-2,3-dihydrothiazoles.[1][6] Maintaining a neutral or slightly basic pH can help minimize this side reaction.

Issue 2: Difficulty in Purifying Ethyl 2,4-dimethylthiazole-5-carboxylate

  • Question: I am having trouble purifying the crude ethyl 2,4-dimethylthiazole-5-carboxylate. What are the common impurities and the recommended purification methods?

  • Answer: The primary impurities can be unreacted starting materials and side products from the reaction.

    • Common Impurities: Unreacted ethyl 2-bromoacetoacetate and thioacetamide are common. As mentioned, isomeric byproducts may also be present.

    • Purification Strategy:

      • Work-up: After the reaction, a proper aqueous work-up is essential to remove water-soluble impurities. This typically involves quenching the reaction, extraction with a suitable organic solvent (e.g., ethyl acetate), and washing the organic layer.

      • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and petroleum ether.[4]

      • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable method for purification. A gradient of hexane and ethyl acetate is a common eluent system.

Stage 2: Reduction of Ethyl 2,4-dimethylthiazole-5-carboxylate to this compound

Issue 3: Incomplete Reduction or Low Yield of this compound

  • Question: The reduction of my ethyl 2,4-dimethylthiazole-5-carboxylate with Lithium Aluminum Hydride (LAH) is incomplete or results in a low yield. What could be the problem?

  • Answer: Incomplete reduction or low yields with LAH are often related to the reactivity of the reagent and the reaction setup.

    • LAH Activity: LAH is a highly reactive and moisture-sensitive reagent. Ensure you are using fresh, high-quality LAH. The gray powder form is common.

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents (e.g., dry THF or diethyl ether) must be used. Any moisture will quench the LAH, reducing its effective concentration.

    • Reaction Temperature: The addition of the ester to the LAH suspension is typically done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then often allowed to warm to room temperature or gently refluxed to ensure completion.[7]

    • Stoichiometry: An excess of LAH is generally used to ensure complete reduction of the ester. A common molar ratio is 2 equivalents of LAH per equivalent of ester.

    • Work-up Procedure: The quenching of excess LAH is a critical step and must be done carefully at low temperatures to avoid uncontrolled heat and gas evolution. The Fieser workup is a standard and reliable method for quenching LAH reactions.

Issue 4: Formation of Side Products During LAH Reduction

  • Question: I am observing unexpected side products in my LAH reduction. What are the possible side reactions?

  • Answer: While LAH is a powerful reducing agent, side reactions can occur, although they are less common for ester reductions compared to other functional groups.

    • Over-reduction: It is important to note that LAH will reduce the ester all the way to the primary alcohol; it is not possible to stop at the aldehyde stage with this reagent.[8]

    • Reaction with Thiazole Ring: While the thiazole ring is generally stable to LAH, highly vigorous conditions could potentially lead to ring-opening or other undesired reactions, although this is not a commonly reported issue for this specific substrate.

    • Impure Starting Material: Impurities in the starting ester can be reduced by LAH, leading to a mixture of products. Ensure the purity of your ethyl 2,4-dimethylthiazole-5-carboxylate before proceeding with the reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound precursor, ethyl 2,4-dimethylthiazole-5-carboxylate?

A1: The Hantzsch thiazole synthesis is the most widely used method.[2] This involves the condensation reaction between an α-haloketone (ethyl 2-bromoacetoacetate) and a thioamide (thioacetamide). A one-pot synthesis starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea has also been reported as an efficient alternative.[3][4]

Q2: Are there any alternatives to Lithium Aluminum Hydride (LAH) for the reduction of the thiazole ester?

A2: While LAH is a very effective reagent for this transformation, other reducing agents could potentially be used. However, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. Other complex metal hydrides could be considered, but their efficacy for this specific substrate would need to be experimentally verified.

Q3: What are the key safety precautions to take when working with Lithium Aluminum Hydride (LAH)?

A3: LAH is a pyrophoric and highly reactive substance. Strict safety measures are essential:

  • Always handle LAH in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.

  • Use anhydrous solvents and glassware.

  • Quench the reaction carefully and slowly at low temperatures.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the Hantzsch synthesis and the LAH reduction. Use a suitable solvent system to achieve good separation between the starting materials, intermediates, and products.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

ParameterHantzsch Synthesis (Two-Step)Hantzsch Synthesis (One-Pot)[3][4]
Starting Materials Ethyl 2-bromoacetoacetate, ThioacetamideEthyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea
Solvent EthanolWater/THF mixture
Temperature Varies (Room temp. to reflux)0 °C to reflux
Typical Yield Moderate to goodGood (e.g., 72%)
Key Considerations Isolation of the intermediate α-haloketone may be required.Avoids isolation of the brominated intermediate.

Table 2: Summary of Reaction Conditions for the Reduction to this compound

ParameterLithium Aluminum Hydride (LAH) Reduction
Starting Material Ethyl 2,4-dimethylthiazole-5-carboxylate
Reducing Agent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl ether
Temperature 0 °C for addition, then room temp. or reflux
Molar Ratio (LAH:Ester) Typically 2:1
Work-up Fieser workup (sequential addition of water, NaOH solution, and water)
Typical Yield Good to excellent

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate[3][4]
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes after the addition of NBS is complete.

  • Add thioacetamide (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of Ethyl 2,4-dimethylthiazole-5-carboxylate with LAH
  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, prepare a suspension of Lithium Aluminum Hydride (LAH) (2.0 eq) in anhydrous THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction may be gently refluxed if necessary to ensure completion (monitor by TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the excess LAH by the slow, sequential addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

  • Allow the mixture to warm to room temperature and stir until a granular white precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Hantzsch Thiazole Synthesis cluster_stage2 Stage 2: Reduction start1 Ethyl Acetoacetate + Thioacetamide + NBS reaction1 One-Pot Reaction (Water/THF, 0°C to Reflux) start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Purification (Recrystallization or Chromatography) workup1->purification1 product1 Ethyl 2,4-dimethylthiazole-5-carboxylate purification1->product1 start2 Ethyl 2,4-dimethylthiazole-5-carboxylate product1->start2 reaction2 LAH Reduction (Anhydrous THF, 0°C to RT) start2->reaction2 workup2 Fieser Work-up (Quenching) reaction2->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product2 This compound purification2->product2

Caption: Overall experimental workflow for the synthesis.

troubleshooting_hantzsch issue Low Yield in Hantzsch Synthesis cause1 Impure Starting Materials issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Side Reactions issue->cause3 solution1 Check Purity of Reagents cause1->solution1 solution2a Optimize Temperature cause2->solution2a solution2b Optimize Solvent cause2->solution2b solution2c Optimize Reaction Time cause2->solution2c solution3 Control pH (Neutral/Slightly Basic) cause3->solution3

Caption: Troubleshooting logic for low yield in Hantzsch synthesis.

troubleshooting_lah issue Incomplete LAH Reduction/ Low Yield cause1 Inactive LAH issue->cause1 cause2 Presence of Moisture issue->cause2 cause3 Incorrect Stoichiometry/ Temperature issue->cause3 cause4 Improper Work-up issue->cause4 solution1 Use Fresh LAH cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Use Excess LAH & Control Temperature cause3->solution3 solution4 Follow Fieser Work-up Protocol cause4->solution4

Caption: Troubleshooting logic for LAH reduction issues.

References

Side reactions and byproducts in (2,4-Dimethyl-1,3-thiazol-5-yl)methanol chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Dimethyl-1,3-thiazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent synthetic pathway involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of ethyl 2,4-dimethylthiazole-5-carboxylate from ethyl 2-chloroacetoacetate and thioacetamide.

  • Reduction: Subsequent reduction of the ethyl ester to the corresponding primary alcohol, this compound, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: What are the potential side reactions during the Hantzsch thiazole synthesis step?

Under acidic conditions, a potential side reaction is the formation of a 2-imino-2,3-dihydrothiazole isomer. Optimizing pH and reaction temperature can minimize this byproduct.

Q3: Is the thiazole ring stable during the reduction of the ester group with LiAlH₄?

Yes, the thiazole ring is generally stable and resistant to reduction by lithium aluminum hydride under standard conditions used for ester reduction.[1] However, prolonged reaction times or excessive temperatures should be avoided to prevent potential ring cleavage.

Q4: What are the common impurities found in the final product?

Common impurities can include:

  • Unreacted starting material (ethyl 2,4-dimethylthiazole-5-carboxylate).

  • Over-reduced byproducts (though less common for the thiazole ring itself).

  • Byproducts from the quenching and work-up steps.

  • Solvent residues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Ethyl 2,4-dimethylthiazole-5-carboxylate in Hantzsch Synthesis
Possible Cause Suggested Solution
Incomplete reaction- Ensure adequate reaction time and temperature. Monitor reaction progress by TLC. - Use a slight excess of thioacetamide.
Suboptimal pH- Maintain a neutral to slightly basic pH to favor the desired product.
Impure starting materials- Use freshly distilled ethyl 2-chloroacetoacetate and high-purity thioacetamide.
Problem 2: Incomplete Reduction of Ethyl 2,4-dimethylthiazole-5-carboxylate
Possible Cause Suggested Solution
Insufficient LiAlH₄- Use a molar excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction of the ester.
Inactive LiAlH₄- Use freshly opened or properly stored LiAlH₄. Old or improperly stored reagent can be less reactive.
Low reaction temperature- While the reaction is typically performed at 0°C to room temperature, gentle warming may be necessary to drive the reaction to completion. Monitor by TLC.
Problem 3: Formation of an Unidentified Byproduct during Reduction
Possible Cause Suggested Solution
Over-reduction or side reaction- Maintain a controlled temperature (0°C to room temperature). - Reduce the reaction time. - Use a milder reducing agent if selectivity is an issue, though LiAlH₄ is generally effective.
Reaction with solvent- Ensure the use of anhydrous solvents (e.g., THF, diethyl ether) to prevent reaction of LiAlH₄ with water.
Problem 4: Difficulty in Isolating and Purifying this compound
Possible Cause Suggested Solution
Emulsion formation during work-up- Add saturated aqueous sodium sulfate solution dropwise during quenching to precipitate aluminum salts. - Filter the solids before extraction.
Co-elution of impurities during column chromatography- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[2][3]

Experimental Protocols

Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

A detailed protocol for a similar Hantzsch thiazole synthesis is described in Organic Syntheses.[4] The general procedure involves the condensation of an α-haloketone with a thioamide.

Reduction of Ethyl 2,4-dimethylthiazole-5-carboxylate to this compound

The following is a general procedure based on the reduction of a similar thiazole ester.[5]

Materials:

  • Ethyl 2,4-dimethylthiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the dropwise addition of saturated aqueous sodium sulfate solution.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[2][3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reduction Start Ethyl 2-chloroacetoacetate + Thioacetamide Reaction1 Condensation Start->Reaction1 Product1 Ethyl 2,4-dimethylthiazole-5-carboxylate Reaction1->Product1 Product1_step2 Ethyl 2,4-dimethylthiazole-5-carboxylate Reaction2 Reduction (LiAlH4) Product1_step2->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Hantzsch Synthesis Issues cluster_reduction Reduction Issues cluster_purification Purification Issues Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Check TLC InsufficientLiAlH4 Insufficient LiAlH4? Start->InsufficientLiAlH4 Check Equivalents Emulsion Emulsion during Work-up? Start->Emulsion Observe Work-up WrongpH Incorrect pH? IncompleteReaction->WrongpH ImpureReagents Impure Reagents? WrongpH->ImpureReagents InactiveLiAlH4 Inactive LiAlH4? InsufficientLiAlH4->InactiveLiAlH4 ByproductFormation Byproduct Formation? InactiveLiAlH4->ByproductFormation CoElution Co-elution of Impurities? Emulsion->CoElution

Caption: Troubleshooting decision tree for synthesis issues.

References

Stability of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a relatively stable aromatic alcohol. However, like many heterocyclic compounds, its stability can be compromised under harsh acidic or basic conditions, as well as in the presence of strong oxidizing agents or upon exposure to high temperatures and UV light. It is crucial to understand its stability profile in the context of your specific experimental setup.

Q2: I am observing a new, unexpected peak in my HPLC analysis after treating this compound with acidic media. What could this be?

Under acidic conditions, particularly with heating, you may be observing the oxidation of the methanol group to an aldehyde or a carboxylic acid. While direct data for the 5-yl isomer is limited, studies on similar thiazol-2-ylmethanols have shown that acidic hydrolysis can lead to the formation of the corresponding ketone. It is also possible that prolonged exposure to strong acid could lead to the degradation of the thiazole ring itself.

Q3: My reaction mixture containing this compound turned dark after adding a strong base. What is a possible cause?

Thiazole rings can be susceptible to cleavage under strongly basic conditions, which could lead to the formation of colored degradation products. The electron-withdrawing nature of the sulfur and nitrogen atoms in the ring can make the C2 proton acidic and susceptible to deprotonation, potentially initiating ring-opening reactions.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, it is recommended to use aprotic solvents and store them at low temperatures (e.g., -20°C).

Troubleshooting Guides

Issue 1: Degradation of this compound in Acidic Media
  • Symptom: Appearance of new peaks in HPLC, a decrease in the main compound peak area, or a change in the color of the solution upon treatment with acid.

  • Possible Cause: Acid-catalyzed oxidation of the hydroxymethyl group or degradation of the thiazole ring.

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic conditions if possible. If the reaction requires an acidic pH, use the mildest acid and the lowest concentration that is effective.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize degradation.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to minimize oxidation, especially if heating is required.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to harsh conditions.

    • Stability-Indicating Method: Develop and use a stability-indicating analytical method (e.g., HPLC-UV) to monitor the formation of degradation products and accurately quantify the parent compound.

Issue 2: Instability of this compound in Basic Media
  • Symptom: Significant loss of the starting material and the appearance of multiple new peaks in the chromatogram, or a darkening of the solution color after exposure to a base.

  • Possible Cause: Base-catalyzed degradation, potentially involving the cleavage of the thiazole ring.

  • Troubleshooting Steps:

    • Base Selection: Use a weaker base if the reaction chemistry allows. Organic bases may be a milder alternative to strong inorganic bases like NaOH or KOH.

    • Temperature and Time: Keep the reaction temperature and duration to a minimum.

    • Exclusion of Air: Work under an inert atmosphere to prevent potential base-catalyzed oxidation.

    • Aqueous vs. Anhydrous Conditions: If possible, perform the reaction in an anhydrous solvent, as the presence of water can facilitate hydrolytic degradation pathways.

Quantitative Data Summary

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products (if identified)
Acidic Hydrolysis0.1 M HCl2, 4, 8, 2460
Basic Hydrolysis0.1 M NaOH2, 4, 8, 2460
Oxidative3% H₂O₂2, 4, 8, 2425 (RT)
ThermalSolid State24, 48, 7280
PhotolyticUV light (254 nm)24, 48, 7225 (RT)

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific requirements of your research.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature.

  • Withdraw aliquots at specified time points and analyze by HPLC.

5. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

6. Photolytic Degradation:

  • Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze samples at specified time points by HPLC.

7. HPLC Analysis:

  • A stability-indicating HPLC method should be used. A general starting point could be:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 240-260 nm).

    • Injection Volume: 10 µL

Visualizations

Acid_Degradation_Pathway cluster_main Potential Acidic Degradation A This compound B Oxidation Products (Aldehyde/Carboxylic Acid) A->B [O], H⁺, Δ C Thiazole Ring Cleavage Products A->C Strong H⁺, Δ (Prolonged)

Caption: Potential degradation pathways under acidic conditions.

Basic_Degradation_Pathway cluster_main Potential Basic Degradation A This compound B Thiazole Ring Cleavage Products A->B Strong Base (e.g., NaOH), Δ

Caption: Potential degradation pathway under basic conditions.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample at Time Intervals B->C D Neutralize/Quench (if necessary) C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Degradation & Identify Degradants E->F

Caption: General workflow for a forced degradation study.

Preventing decomposition of thiazole compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of thiazole compounds during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My thiazole compound appears to be decomposing during aqueous workup. What are the general stability characteristics of the thiazole ring?

A1: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. While it is generally considered to be a stable aromatic system, its stability can be compromised under certain workup conditions. Key factors influencing its stability include pH, temperature, and the presence of oxidizing or reducing agents. The thiazole ring is less basic than imidazole, with a pKa of about 2.5 for the conjugate acid.[1] Deprotonation can occur at the C2 position in the presence of strong bases.[1]

Q2: At what pH range are thiazole compounds typically stable?

A2: Thiazole compounds are most stable in neutral to mildly acidic conditions. Strong basic conditions should be avoided as they can lead to deprotonation at the C2 position, forming a reactive ylide that can lead to decomposition.[1] While stable to platinum catalytic hydrogenation and metal reductions in hydrochloric acid, strong acids under harsh conditions can also lead to degradation.[2] For sensitive thiazole derivatives, it is advisable to maintain the pH of aqueous solutions between 4 and 7 during workup.

Q3: Can I use common strong bases like sodium hydroxide to wash my organic extracts containing a thiazole compound?

A3: It is strongly recommended to avoid strong bases like sodium hydroxide or potassium hydroxide during the workup of thiazole compounds. These can cause ring-opening or other decomposition pathways, especially in the presence of certain substituents. For example, 5-nitrothiazole derivatives can rapidly decompose and undergo ring-opening in the presence of sodium methoxide in DMSO.[3]

Q4: What are some milder bases I can use for workup?

A4: For neutralization or removal of acidic impurities, it is preferable to use milder bases. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium hydroxide (NH₄OH) are generally safer alternatives to strong bases. It is always recommended to perform a small-scale test to assess the stability of your specific compound with the chosen base.

Q5: My thiazole compound seems to be sensitive to air. What precautions should I take?

A5: Some thiazole derivatives can be susceptible to oxidation, especially when heated or exposed to light in the presence of oxygen. Oxidation can occur at both the nitrogen and sulfur atoms of the thiazole ring.[1] To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use degassed solvents for extractions and chromatography.

  • Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents.

Troubleshooting Guide

Issue 1: Decomposition during acidic wash.
Symptom Possible Cause Recommended Solution
Low recovery of product after washing with strong acid (e.g., 1M HCl).Thiazole ring protonation followed by hydrolysis or ring opening.Use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute (e.g., 0.1M) acetic acid. Perform the wash at a lower temperature (0-5 °C) to minimize reaction rates.
Formation of new, more polar spots on TLC after acidic wash.Acid-catalyzed side reactions or degradation.Buffer the aqueous wash to a mildly acidic pH (e.g., pH 4-5) using a citrate or acetate buffer. Minimize the contact time between the organic phase and the acidic aqueous phase.
Issue 2: Decomposition during basic wash.
Symptom Possible Cause Recommended Solution
Significant product loss after washing with aqueous NaOH or K₂CO₃.Base-mediated decomposition, such as deprotonation at C2 leading to ring cleavage.Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for the wash. If a stronger base is required, consider using a milder organic base like triethylamine in the organic phase, followed by washing with brine.
Color change of the organic layer upon addition of a basic solution.Formation of colored degradation products.Perform the basic wash at low temperature (0 °C) and quickly separate the layers. Consider if the basic wash is truly necessary for the purification.
Issue 3: Decomposition during solvent removal (concentration).
Symptom Possible Cause Recommended Solution
Product degrades upon concentration on a rotary evaporator.Thermal decomposition. Thiazole compounds, especially those with certain functional groups, can be thermally labile.Concentrate the solution at the lowest possible temperature using a high-vacuum pump and a low-temperature water bath (e.g., ≤ 30 °C). Consider co-evaporation with a high-boiling point, inert solvent like toluene to azeotropically remove lower-boiling point solvents at a lower temperature.
Darkening of the residue upon complete solvent removal.Oxidation and/or thermal degradation.Avoid concentrating to complete dryness. Leave a small amount of solvent and proceed directly to the next step or store the concentrated solution under an inert atmosphere at low temperature.
Issue 4: Decomposition during chromatographic purification.
Symptom Possible Cause Recommended Solution
Streaking or decomposition of the compound on a silica gel column.Interaction with acidic silanol groups on the silica gel surface.Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent. Alternatively, use a less acidic stationary phase such as alumina (neutral or basic) or a reverse-phase C18 column.
Formation of new impurities during the column run.On-column decomposition due to prolonged exposure to the stationary phase or eluent.Run the column as quickly as possible. Use a mobile phase that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4 on TLC. For very sensitive compounds, consider alternative purification methods like preparative thin-layer chromatography (prep-TLC) or crystallization.

Experimental Protocols

Protocol 1: General Mild Aqueous Workup for Thiazole Compounds
  • Quenching: Quench the reaction mixture at a low temperature (0-5 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a pre-cooled buffer solution (pH ~7).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO₃ solution (if the reaction was acidic).

      • Brine (saturated aqueous NaCl solution).

    • All washes should be performed at a low temperature if the compound is known to be sensitive.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solution under reduced pressure at a low temperature (<30 °C).

Protocol 2: Purification of a Sensitive Thiazole Compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. Add 1-2% triethylamine to the eluent to neutralize the acidic sites on the silica gel.

  • Column Packing: Pack the column with the prepared slurry.

  • Loading: Dissolve the crude compound in a minimal amount of the eluent (or a less polar solvent) and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Concentrate the combined fractions under reduced pressure at low temperature. To remove the triethylamine, the residue can be co-evaporated with a solvent like toluene or purified further by a rapid filtration through a small plug of silica gel without triethylamine in the eluent, if the compound's stability allows.

Visualizations

DecompositionPathways Thiazole Thiazole Compound StrongBase Strong Base (e.g., NaOH, LDA) Thiazole->StrongBase StrongAcid Strong Acid (e.g., conc. HCl, H₂SO₄) Thiazole->StrongAcid Oxidant Strong Oxidant (e.g., KMnO₄, mCPBA) Thiazole->Oxidant Reducer Strong Reductant (e.g., Raney Ni) Thiazole->Reducer Light Light/Air (Photo-oxidation) Thiazole->Light Ylide C2-Anion / Ylide StrongBase->Ylide ProtonatedThiazole Protonated Thiazole StrongAcid->ProtonatedThiazole N_Oxide N-Oxide / S-Oxide Oxidant->N_Oxide Desulfurization Desulfurization/ Degradation Products Reducer->Desulfurization PhotoOxidationProducts Photo-oxidation Products Light->PhotoOxidationProducts RingCleavage1 Ring Cleavage Products Ylide->RingCleavage1 HydrolysisProducts Hydrolysis/Ring Cleavage ProtonatedThiazole->HydrolysisProducts

Figure 1. General decomposition pathways for thiazole compounds.

TroubleshootingWorkflow Start Decomposition Observed During Workup IdentifyStep Identify the step where decomposition occurs (e.g., wash, concentration, chromatography) Start->IdentifyStep AqueousWash Aqueous Wash IdentifyStep->AqueousWash Wash Step Concentration Concentration IdentifyStep->Concentration Concentration Step Chromatography Chromatography IdentifyStep->Chromatography Chromatography Step Other Other IdentifyStep->Other Other/Uncertain CheckpH Check pH of Aqueous Solution AqueousWash->CheckpH CheckTemp Check Temperature Concentration->CheckTemp CheckStationaryPhase Check Stationary Phase Chromatography->CheckStationaryPhase Acidic Strongly Acidic CheckpH->Acidic Acidic Basic Strongly Basic CheckpH->Basic Basic UseMildAcid Use Mild Acid (e.g., NH₄Cl, dil. HOAc) Lower Temperature Acidic->UseMildAcid UseMildBase Use Mild Base (e.g., NaHCO₃) Lower Temperature Basic->UseMildBase HighTemp Too High CheckTemp->HighTemp ReduceTemp Reduce Temperature (<30 °C) Use High Vacuum HighTemp->ReduceTemp Silica Silica Gel CheckStationaryPhase->Silica DeactivateSilica Deactivate Silica with Et₃N or Use Alumina/C18 Silica->DeactivateSilica

Figure 2. A troubleshooting workflow for thiazole decomposition.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product Start Reaction Complete (by TLC/LCMS) Quench Quench Reaction (e.g., with aq. NH₄Cl at 0°C) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo (<30°C) Dry->Concentrate Column Column Chromatography (Deactivated Silica or Alumina) Concentrate->Column Fractions Combine Pure Fractions Column->Fractions FinalConcentrate Final Concentration Fractions->FinalConcentrate End Pure Thiazole Compound FinalConcentrate->End

Figure 3. A general experimental workflow for the workup and purification of thiazole compounds.

References

Technical Support Center: A Troubleshooting Guide for Scaling Up Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiazoles, with a particular focus on the widely-used Hantzsch thiazole synthesis.

Issue 1: Low or No Yield of the Desired Thiazole Product

Question: I am attempting a Hantzsch thiazole synthesis, but the yield is significantly lower than expected, or I am not obtaining any product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or non-existent yields in Hantzsch thiazole synthesis are a common challenge, often stemming from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions.[2]

  • Purity of Starting Materials: The purity of both the α-haloketone and the thioamide is crucial.[2]

    • α-Haloketones: These can be unstable and should be used when fresh or purified shortly before use. Impurities can lead to unwanted side reactions.

    • Thioamides: The stability of the thioamide can be a limiting factor, particularly in acidic conditions.[2] Ensure it is pure and dry.

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] If the reaction is being run at room temperature, a gradual increase in temperature should be considered. However, excessively high temperatures can lead to the decomposition of reactants or products.

    • Solvent: The choice of solvent plays a critical role in the reaction rate and yield.[2] While alcohols like ethanol and methanol are commonly used, the optimal solvent can be substrate-dependent. It is advisable to perform small-scale solvent screening to determine the best option for your specific reaction.[2]

    • Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.

  • Stoichiometry: Ensure the molar ratios of the reactants are correct. An incorrect ratio can lead to unreacted starting materials and reduced yield.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction seems to be working, but I am observing multiple spots on my TLC plate, and I am struggling to purify the final product. What are the likely side products, and what are the best purification strategies for a larger scale?

Answer: The formation of multiple products is a frequent issue when scaling up thiazole synthesis, complicating the purification process.

  • Common Side Products:

    • In the Hantzsch synthesis, side reactions can occur, especially under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1]

    • Unreacted starting materials or intermediates can also be present in the final mixture.

  • Purification Strategies for Scale-Up:

    • Crystallization: If the desired thiazole derivative is a solid, crystallization is often the most effective and scalable purification method. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and high purity.

    • Distillation: For liquid thiazoles, vacuum distillation can be an effective purification technique, especially for removing non-volatile impurities.

    • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up. It is typically reserved for high-value products or when other methods fail.

    • Extraction: A well-designed series of aqueous extractions can be used to remove acidic or basic impurities. The pH of the aqueous phase should be carefully controlled to ensure efficient separation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can affect the yield of thiazole synthesis.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux3-486[3]
MethanolReflux0.5High (unspecified)[4]
1,4-DioxaneReflux4-8Good (unspecified)[5]
Water80188-94[6]
PEG-4001002-3.587-96[7]

Table 2: Comparison of Catalysts for Thiazole Synthesis

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
None (Conventional Heating)EthanolReflux1.5-2 h65[8]
None (Microwave)Ethanol12010 min89[8]
p-Toluenesulfonic acid (PTSA)1,2-Dichloroethane13010 min47-78[6]
Silica Supported Tungstosilisic AcidEthanol/WaterRoom Temp1.5-2 h79-90[3][9]
Chitosan-MgO Nanocomposite (Microwave)DioxaneNot specifiedNot specified96[6]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol describes a representative procedure for the synthesis of 2-amino-4-phenylthiazole on a larger laboratory scale.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Magnetic stir plate with heating mantle

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq). Add methanol to achieve a concentration of approximately 1 mol/L of the limiting reagent. Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser and heat the mixture with stirring to a gentle reflux (approximately 65-70°C). Maintain the reflux for 30-60 minutes.[10] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. In a separate large beaker, prepare a 5% aqueous solution of sodium carbonate. Slowly pour the reaction mixture into the sodium carbonate solution with stirring. A precipitate of the product should form.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass or drying tray and allow it to air dry completely. The product is often pure enough for characterization without further purification.[10]

Safety Precautions:

  • Exothermic Reaction: The Hantzsch synthesis can be exothermic. For larger scale reactions, it is crucial to have efficient heat removal capabilities.[1][11] Consider controlled addition of one of the reactants to manage the heat evolution.

  • Reagent Handling: 2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Methanol is flammable. Keep away from ignition sources.[2]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Thiazole Synthesis

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials (α-haloketone, thioamide) Start->CheckPurity PurityIssue Impure Starting Materials CheckPurity->PurityIssue Purify Purify or Use Fresh Reagents PurityIssue->Purify Yes OptimizeConditions Optimize Reaction Conditions PurityIssue->OptimizeConditions No Purify->OptimizeConditions ConditionsIssue Suboptimal Conditions? OptimizeConditions->ConditionsIssue Temp Adjust Temperature SideReactions Analyze for Side Reactions (TLC, LC-MS, NMR) Temp->SideReactions Solvent Screen Solvents Solvent->SideReactions Time Increase Reaction Time Time->SideReactions ConditionsIssue->Temp Yes ConditionsIssue->Solvent ConditionsIssue->Time ConditionsIssue->SideReactions No SideProducts Side Products Identified? SideReactions->SideProducts ModifyConditions Modify Conditions to Minimize (e.g., lower temp, change solvent) SideProducts->ModifyConditions Yes Success Yield Improved SideProducts->Success No ModifyConditions->Success

Caption: A decision-making workflow for troubleshooting low yields in thiazole synthesis.

Diagram 2: Simplified Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Steps alpha-Haloketone alpha-Haloketone Nucleophilic_Attack Nucleophilic Attack (S on C-X) alpha-Haloketone->Nucleophilic_Attack Thioamide Thioamide Thioamide->Nucleophilic_Attack Cyclization Intramolecular Cyclization (N on C=O) Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole_Product Thiazole Product Dehydration->Thiazole_Product

Caption: A simplified diagram illustrating the key steps of the Hantzsch thiazole synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Dimethyl-1,3-thiazol-5-yl)methanol. The information is designed to assist in the selection of appropriate catalysts for common transformations of this heterocyclic alcohol.

I. Oxidation of this compound to 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde

The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation in the synthesis of various biologically active molecules. Choosing the right catalyst and conditions is critical to avoid over-oxidation to the carboxylic acid or degradation of the thiazole ring.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are recommended for the selective oxidation of this compound to the aldehyde?

A1: For the selective oxidation of primary alcohols like this compound to the aldehyde, mild oxidizing agents are preferred. Common and effective methods include Swern oxidation and the use of Dess-Martin periodinane (DMP).[1][2][3][4][5][6][7] These methods are known for their high selectivity and tolerance of various functional groups, which is important when dealing with a heterocyclic substrate.[4]

Q2: My Swern oxidation is giving low yields. What are the potential causes and troubleshooting steps?

A2: Low yields in a Swern oxidation can be attributed to several factors. Firstly, the reaction is highly sensitive to moisture, so ensure all glassware is oven-dried and reagents are anhydrous. The reaction is also temperature-sensitive and should be carried out at low temperatures (typically -78 °C) to prevent side reactions.[5] Another common issue is the decomposition of the reactive intermediate if the base is added before the alcohol. Always add the alcohol to the activated DMSO-oxalyl chloride mixture before adding the triethylamine.

Q3: I am observing decomposition of my starting material with Dess-Martin periodinane. How can I mitigate this?

A3: Decomposition of the starting material or product when using Dess-Martin periodinane can sometimes be caused by the acetic acid byproduct generated during the reaction.[2] To buffer the reaction mixture, you can add a mild base like sodium bicarbonate or pyridine.[2] Additionally, ensuring the DMP is of high purity and the reaction is performed under an inert atmosphere can improve results.

Q4: Can I use metal-based catalysts for this oxidation?

A4: While metal-based catalysts are used for alcohol oxidations, they can be problematic with sulfur-containing molecules like thiazoles. The sulfur atom can act as a poison to many transition metal catalysts, leading to deactivation and low conversion. If considering a metal-based catalyst, it is crucial to screen different metals and ligands to find a system that is resistant to sulfur poisoning.

Catalyst Selection Summary: Oxidation
Catalyst System Advantages Disadvantages Typical Conditions
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Mild conditions, high yields, wide functional group tolerance.[4]Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[6]Dichloromethane (DCM) as solvent, reaction at -78 °C.[5]
Dess-Martin Periodinane (DMP) Mild, selective, room temperature reaction, easy workup.[1][2][3]Reagent can be explosive under certain conditions, generates solid byproducts.Dichloromethane (DCM) as solvent, room temperature.[2]
Experimental Protocol: Swern Oxidation
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add dimethyl sulfoxide (DMSO) to the cooled DCM, followed by the dropwise addition of oxalyl chloride. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Swern Oxidation

Swern_Oxidation cluster_reagents Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ReactionStep Reaction (-78 °C) Activation->ReactionStep Activated DMSO Alcohol This compound Alcohol->ReactionStep Quench Quench with Water ReactionStep->Quench Triethylamine Triethylamine Triethylamine->ReactionStep Extraction DCM Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Aldehyde 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde Purification->Aldehyde

Caption: Experimental workflow for the Swern oxidation.

II. Etherification of this compound

The synthesis of ethers from this compound can be achieved through several methods. The choice of catalyst and reaction conditions will depend on the nature of the alkylating agent and the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the etherification of this compound?

A1: Two common methods for ether synthesis are acid-catalyzed dehydration for symmetrical ethers and the Williamson ether synthesis for unsymmetrical ethers.[8][9] For a substrate like this compound, the Williamson ether synthesis is generally more versatile, allowing for the introduction of a variety of alkyl groups.[9] This involves deprotonating the alcohol with a base to form an alkoxide, which then reacts with an alkyl halide.

Q2: I am having trouble with the Williamson ether synthesis. What could be the issue?

A2: A common issue with the Williamson ether synthesis is the choice of base. A strong, non-nucleophilic base such as sodium hydride (NaH) is often effective for deprotonating the alcohol. The choice of solvent is also important; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used. If the reaction is slow, gentle heating may be required. However, be aware that higher temperatures can promote a competing elimination reaction, especially with secondary or tertiary alkyl halides.[9]

Q3: Can I use acid catalysis to form ethers from this compound?

A3: Acid-catalyzed dehydration is typically used to form symmetrical ethers from two molecules of the same alcohol.[8] This method may be suitable if you wish to synthesize bis((2,4-dimethyl-1,3-thiazol-5-yl)methyl) ether. However, strong acids and high temperatures are often required, which could lead to decomposition of the thiazole ring. Careful optimization of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and temperature would be necessary.[8] For the synthesis of unsymmetrical ethers with a simple alcohol like methanol, an SN1-type reaction under acidic conditions might be possible if a stable carbocation can be formed.[10]

Catalyst Selection Summary: Etherification
Reaction Catalyst/Reagent Advantages Disadvantages Typical Conditions
Williamson Ether Synthesis Strong base (e.g., NaH)Versatile for unsymmetrical ethers.Requires stoichiometric base, potential for elimination side reactions.[9]Anhydrous polar aprotic solvent (THF, DMF), reaction with alkyl halide.
Acid-Catalyzed Dehydration Strong acid (e.g., H₂SO₄)Simple procedure for symmetrical ethers.Requires high temperatures, risk of elimination and substrate decomposition.[8]Neat or with a high-boiling solvent, elevated temperatures.
Experimental Protocol: Williamson Ether Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Flow for Etherification Catalyst Selection

Etherification_Logic Start Desired Ether Product? Symmetrical Symmetrical Ether (R-O-R) Start->Symmetrical Yes Unsymmetrical Unsymmetrical Ether (R-O-R') Start->Unsymmetrical No AcidCatalysis Consider Acid-Catalyzed Dehydration Symmetrical->AcidCatalysis Williamson Use Williamson Ether Synthesis Unsymmetrical->Williamson TroubleshootingAcid Troubleshooting: - Optimize temperature to avoid elimination - Screen different acid catalysts AcidCatalysis->TroubleshootingAcid TroubleshootingWilliamson Troubleshooting: - Use a strong, non-nucleophilic base - Anhydrous conditions are critical - Monitor for elimination byproducts Williamson->TroubleshootingWilliamson

Caption: Catalyst selection logic for etherification.

III. Esterification of this compound

Esterification of this compound can be accomplished using various catalytic methods, depending on the reactivity of the carboxylic acid partner and the desired reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for esterifying this compound?

A1: Common methods for esterification include the Fischer esterification with a carboxylic acid under acidic conditions, and reaction with an activated carboxylic acid derivative (like an acid chloride or anhydride) in the presence of a base.[11] For milder conditions, coupling reagents such as dicyclohexylcarbodiimide (DCC) in a Steglich-type esterification can be used. N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for transesterification reactions.[12][13][14]

Q2: My Fischer esterification is not proceeding to completion. What can I do?

A2: Fischer esterification is an equilibrium process.[11] To drive the reaction to completion, you can either use a large excess of the alcohol (if the carboxylic acid is the limiting reagent) or remove the water that is formed as a byproduct, for example, by using a Dean-Stark apparatus. Using a stronger acid catalyst or increasing the reaction temperature can also increase the reaction rate, but care must be taken to avoid degradation of the thiazole ring.

Q3: Are there any mild, catalytic methods for this esterification?

A3: Yes, for milder conditions, especially if your substrate is sensitive to strong acids or bases, a Steglich esterification is a good option. This reaction uses a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (DMAP). Another emerging mild method is the use of N-heterocyclic carbenes (NHCs) as catalysts for the transesterification of unactivated esters with your alcohol.[12][13][14] This method can be highly efficient under neutral conditions.

Catalyst Selection Summary: Esterification
Reaction Catalyst/Reagent Advantages Disadvantages Typical Conditions
Fischer Esterification Strong acid (e.g., H₂SO₄)Uses simple starting materials.Equilibrium reaction, may require harsh conditions.[11]Excess alcohol or removal of water, elevated temperatures.
Acylation with Acid Chloride Base (e.g., pyridine, triethylamine)High-yielding and fast reaction.Acid chloride may be harsh; generates stoichiometric waste.Anhydrous solvent, often at 0 °C to room temperature.
Steglich Esterification DCC, DMAP (catalytic)Mild conditions, good for sensitive substrates.DCC can cause allergic reactions; removal of dicyclohexylurea (DCU) byproduct can be difficult.Anhydrous polar aprotic solvent (e.g., DCM, THF).
NHC-Catalyzed Transesterification N-Heterocyclic CarbeneMild, neutral conditions, low catalyst loading.[12][13][14]NHC catalysts can be sensitive to air and moisture.Anhydrous solvent, often with molecular sieves.[13]
Experimental Protocol: Steglich Esterification
  • In a round-bottom flask, dissolve this compound, the carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Workflow for Esterification Method Selection

Esterification_Workflow Start Substrate Sensitivity? Robust Robust Substrate Start->Robust Low Sensitive Sensitive Substrate Start->Sensitive High Fischer Fischer Esterification (Acid Catalyst) Robust->Fischer AcylChloride Acylation with Acid Chloride (Base) Robust->AcylChloride Steglich Steglich Esterification (DCC/DMAP) Sensitive->Steglich NHC NHC-Catalyzed Transesterification Sensitive->NHC

Caption: Workflow for selecting an esterification method.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol and its analogs, focusing on their antimicrobial and anticancer potential. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from various studies on structurally related thiazole derivatives to provide a broader understanding of their structure-activity relationships.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action for antifungal thiazoles is often attributed to the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The following tables summarize the in vitro antimicrobial activity of various thiazole derivatives from different studies.

Antibacterial Activity of Thiazole Derivatives
Compound/AnalogBacterial StrainMIC (µg/mL)Reference
2,4-Disubstituted Thiazole Derivative (Compound 38)E. coli3.59–4.23[1]
2,4-Disubstituted Thiazole Derivative (Compound 38)B. subtilis4.51[1]
Thiazole Derivative (Compound 12)S. aureus125–150[2][3]
Thiazole Derivative (Compound 12)E. coli125–150[2][3]
Benzo[d]thiazole Derivative (Compound 13)Gram-positive & Gram-negative bacteria50–75[2][3]
Benzo[d]thiazole Derivative (Compound 14)Gram-positive & Gram-negative bacteria50–75[2][3]
Thiazole-based Chalcone (Chloro-substituted)Enterococcus faecalis- (3 times more active than ampicillin)[4]
Thiazolyl-amino-acetate derivativesEnterococcus faecalis14.34 (µmol/mL)[5]

MIC: Minimum Inhibitory Concentration

Antifungal Activity of Thiazole Derivatives
Compound/AnalogFungal StrainMIC (µg/mL)Reference
2,4-Disubstituted Thiazole Derivative (Compound A & B)U. P. striiformis and T. triticiStrong activity[1]
Thiazole Derivative (Compound 12)A. niger125–150[2][3]
Benzo[d]thiazole Derivative (Compound 13)A. niger50–75[2][3]
Benzo[d]thiazole Derivative (Compound 14)A. niger50–75[2][3]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole (T2, T3, T4)Candida albicans0.008–0.98[6]
Arylthiazole DerivativesC. albicans, M. gypseum, T. mentagrophytesComparable to fluconazole[4]
2,4,5-Trisubstituted Thiazole (Compound 6d)C. albicans- (50% less active than clotrimazole)[7]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Several thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of protein kinases and induction of apoptosis. The following table presents the in vitro anticancer activity of selected thiazole analogs.

Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-[2-[3-substituted-4-hydroxy benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c)MCF-7 (Breast)<10[8]
2-[2-[3-substituted-4-hydroxy benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4b)MCF-7 (Breast)31.5 ± 1.91[8]
2-[2-[3-substituted-4-hydroxy benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 5)HepG2 (Liver)26.8 ± 1.62[8]
2,4,5-Trisubstituted Thiazole (Compound 12f)Broad spectrum against most tested subpanel tumor cell lines-[7]
Thiazolyl Chalcone (Compound 3a)HepG-2, A549, MCF-7More potent than Doxorubicin[9]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the thiazole derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile medium to a specific turbidity, corresponding to a known cell density.

  • Drug Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and for a specific duration (e.g., 24-48 hours for bacteria and 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compound Compound Serial Dilution Compound->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC G cluster_prep Preparation cluster_assay Assay cluster_results Results Seeding Cell Seeding in 96-well Plates Treatment Compound Treatment Seeding->Treatment MTT_add MTT Reagent Addition Treatment->MTT_add Incubation Incubation MTT_add->Incubation Solubilization Formazan Solubilization Incubation->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50 G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition

References

A Comparative Spectroscopic Analysis of Substituted Thiazole Methanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of substituted thiazole methanols, offering supporting experimental data and detailed methodologies for key analytical techniques. The information presented is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a selection of substituted thiazole derivatives, providing a comparative overview of their spectral characteristics.

¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-(2-(4-(9H-Carbazol-9-yl)benzylidene)hydrazinyl)-4-(4-chlorophenyl)thiazoleDMSO-d₆12.32 (bs, 1H, NH), 8.25 (d, 2H), 8.18 (s, 1H, CH), 7.95 (d, 2H), 7.88 (d, 2H), 7.70 (d, 2H), 7.41–7.49 (m, 7H), 7.29–7.33 (m, 2H)[1]
2-(2-(4-(9H-Carbazol-9-yl)benzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazoleDMSO-d₆12.33 (bs, 1H, NH), 8.26 (d, 2H), 8.18 (s, 1H, CH), 7.95 (d, 2H), 7.91 (d, 1H), 7.70–7.73 (m, 3H), 7.51–7.53 (m, 1H), 7.43–7.48 (m, 5H), 7.29–7.32 (m, 2H)[1]
2-(2-(4-(9H-Carbazol-9-yl)benzylidene)hydrazinyl)-4-(3,4-dichlorophenyl)thiazoleDMSO-d₆12.35 (bs, 1H, NH), 8.26 (d, 2H), 8.18 (s, 1H, CH), 8.09–8.11 (m, 1H), 7.95 (d, 2H), 7.84–7.87 (m, 1H), 7.71 (d, 2H), 7.68 (d, 1H), 7.59 (s, 1H), 7.43–7.48 (m, 4H), 7.29–7.33 (m, 2H)[1]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amineDMSO-d₆9.60 (s, 1H, NH), 8.20 (s, 1H, imidazole-H), 7.94 (d, J = 3.6 Hz, 1H, thiazole-H), 7.37 (d, J = 3.6 Hz, 1H, thiazole-H), 3.56 (s, 3H, CH₃), 2.45 (s, 3H, CH₃)[2]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivativesNot Specified11.89–11.90 (broad s, 1H, NH), 10.02–10.03 (broad s, 1H, OH), 8.29–8.46 (s, 1H, CH=N), 3.87–3.99 (s, 2H, CH₂)[3]
¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm)
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivativesNot Specified174.50–174.72 (C=O), 160.69–163.98 (S-C=N), 156.63–156.65 (CH=N), 33.33–33.43 (C-5 of thiazole)[3]
N-(4-(4-(decyloxy)phenyl)thiazol-2-yl)-1-(naphthalen-2-yl)methanimineCDCl₃172.28 (C12), 163.29 (C11), 159.36 (C18), 153.78 (C13), 135.63 (C3), 133.27 (C8), 128.87 (C6), 128.27 (C4), 128.23 (C2, 9, 16, 20), 127.21 (C7), 126.84 (C2), 126.24 (C1,10), 124.16 (C15), 114.68 (C17, 19), 110.01 (C14), 68.12 (C21), 31.94 (C22), 29.61 (C23, 24, 25, 26), 29.34 (C27), 26.05 (C28), 22.68 (C29), 14.12 (C30)[4]
FT-IR Spectroscopic Data
CompoundSample Prep.Key Bands (cm⁻¹)
Azo-thiazole derivativesNot SpecifiedNot Specified in abstract[5]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amineKBr3417 (NH), 3038 (sp² C-H), 2997 (sp³ C-H), 1634 (C=N)[2]
Thiazole derivatives with pyrazoline scaffoldsNot Specified3487-3139 (NH), 3304-2651 (NH₂), 1698-1659 (Amide C=O), 1622-1591 (Thiazole C=N), 1517-1501 (Pyrazoline C=N)[6]
2-[2-(3,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)thiazoleNot Specified1132-1029 (C-O stretch), 1099-705 (Thiazole vibrations)[6]
Mass Spectrometry Data
CompoundIonization Methodm/z (Fragment)
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amineNot Specified250 (M⁺), 239, 234, 224, 220, 206, 191, 188, 183, 150, 119, 91, 65, 48[2]
7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-oneNot Specified292 (M⁺), 284, 277, 265, 256, 246, 231, 202, 163, 139, 127, 108, 87, 82[2]
General ThiazolesElectron ImpactAbundant molecular ions are typically observed.[7][8]
ThiazoleLaser Ionization (ps and ns)Various fragments observed depending on laser parameters.[9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted thiazole methanols, based on common practices found in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 300, 400, 500, or 700 MHz NMR spectrometer is typically used.[1][2][4][5][10]

  • Sample Preparation : Approximately 5-10 mg of the thiazole derivative is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.[5][11]

  • ¹H NMR Acquisition : Spectra are commonly acquired with a 30° pulse angle, a relaxation delay of 1 second, and an accumulation of 16 scans.[11]

  • ¹³C NMR Acquisition : These spectra are typically acquired with a 45° pulse angle and a relaxation delay of 2 seconds. The number of scans is increased significantly (often >1024) to achieve an adequate signal-to-noise ratio.[11]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.[5][11]

  • Sample Preparation : For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is created by grinding a small amount of the sample with KBr and pressing the mixture into a thin disk.[11]

  • Acquisition : Spectra are generally recorded in the mid-IR range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

Mass Spectrometry (MS)
  • Instrumentation : Various mass spectrometers are used, including those with Electron Ionization (EI) sources and Time-of-Flight (TOF) or quadrupole mass analyzers.[5][9]

  • Sample Introduction : The sample is introduced into the ion source, often via direct infusion or after separation by gas or liquid chromatography.

  • Analysis : The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to determine the molecular weight and deduce the structure of the compound.[11]

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A single or double-beam UV-Vis scanning spectrophotometer is used.[5]

  • Sample Preparation : The thiazole derivative is dissolved in a suitable solvent (e.g., ethanol, DMSO, DMF, benzene, toluene) to a known concentration.[5]

  • Acquisition : The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 900 nm.[5]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of substituted thiazole methanols.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Starting Materials synthesis Chemical Synthesis of Substituted Thiazole Methanol start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample Purified Thiazole Methanol Sample purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms uv UV-Vis Spectroscopy sample->uv data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure Structure Confirmation data_analysis->structure

Caption: A typical workflow for the synthesis and spectroscopic confirmation of substituted thiazole methanols.

logical_relationship Logical Relationships in Structure Elucidation cluster_data Spectroscopic Data cluster_info Deduced Structural Information nmr_data NMR Data (Chemical Shifts, Coupling Constants) connectivity Carbon-Hydrogen Framework and Connectivity nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) functional_groups Presence of Functional Groups (-OH, C=N, C-S, etc.) ir_data->functional_groups ms_data MS Data (Molecular Ion, Fragmentation Pattern) molecular_weight Molecular Weight and Formula ms_data->molecular_weight uv_data UV-Vis Data (Absorption Maxima) conjugation Electronic Transitions and Conjugated Systems uv_data->conjugation structure Final Confirmed Structure connectivity->structure functional_groups->structure molecular_weight->structure conjugation->structure

Caption: The logical flow from raw spectroscopic data to the final confirmation of the molecular structure.

References

A Researcher's Guide to Validating the Structure of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a comprehensive overview of standard analytical techniques and comparative data for validating the structure of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol and its derivatives.

Structural Validation Workflow

The structural elucidation of this compound derivatives typically follows a multi-step analytical approach, integrating data from various spectroscopic and spectrometric techniques. This workflow ensures a high degree of confidence in the final structural assignment.

Structural_Validation_Workflow Workflow for Structural Validation of this compound Derivatives Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray Single Crystal X-ray Diffraction (if suitable crystals form) Purification->Xray Optional Data_Analysis Spectra Interpretation & Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A general workflow for the synthesis, purification, and structural validation of this compound derivatives.

Spectroscopic and Spectrometric Data Comparison

The following tables summarize the expected and observed spectral data for this compound and related thiazole derivatives. This comparative data is essential for validating the structure of newly synthesized analogues.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppm
This compound (Expected) ~2.4 (s, 3H, 4-CH₃), ~2.6 (s, 3H, 2-CH₃), ~4.6 (s, 2H, CH₂OH), ~5.0 (br s, 1H, OH)
2,4-Dimethylthiazole2.41 (s, 3H, 4-CH₃), 2.67 (s, 3H, 2-CH₃), 6.78 (s, 1H, 5-H)
1-(2,4-dimethylthiazol-5-yl)ethan-1-one[1]2.50 (s, 3H, COCH₃), 2.65 (s, 3H, 4-CH₃), 2.70 (s, 3H, 2-CH₃)
2-(4-Methyl-1,3-thiazol-5-yl)ethanol[2]2.42 (s, 3H, 4-CH₃), 2.95 (t, 2H, CH₂), 3.85 (t, 2H, CH₂OH), 8.75 (s, 1H, 2-H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppm
This compound (Expected) ~15 (4-CH₃), ~19 (2-CH₃), ~55 (CH₂OH), ~125 (C5), ~150 (C4), ~165 (C2)
2,4-Dimethylthiazole16.5 (4-CH₃), 19.1 (2-CH₃), 118.9 (C5), 149.3 (C4), 164.5 (C2)
1-(2,4-dimethylthiazol-5-yl)ethan-1-one[3]16.9 (4-CH₃), 19.3 (2-CH₃), 29.9 (COCH₃), 136.1 (C5), 157.0 (C4), 166.9 (C2), 190.9 (C=O)
2,4-Dimethyl-thiazolidine[4]21.0, 23.1 (CH₃), 38.9 (CH₂), 58.1, 62.3 (CH)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound [5]C₆H₉NOS143.21143 (M+), 112 (M+-CH₂OH), 98, 71
2,4-Dimethylthiazole[6]C₅H₇NS113.18113 (M+), 72, 71, 45, 39[6]
5-Acetyl-2,4-dimethylthiazole[1]C₇H₉NOS155.22155 (M+), 140, 112, 43
4-Methyl-5-(2-hydroxyethyl)thiazole[2]C₆H₉NOS143.21143 (M+), 112, 113, 85[2]

Table 4: FTIR Spectral Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Expected) ~3300 (O-H stretch, broad), ~2920 (C-H stretch, aliphatic), ~1550 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-O stretch)
1-(2-(3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl) thiazol-5-yl)ethanone[7]3112-2839 (Ar-H and aliphatic C-H), 1650 (C=O, ketone), 1614-1455 (C=N and C=C), 1252 (C-O)[7]
2-(4-methoxyphenyl)benzo[d]thiazole[8]3066-3108 (C-H stretch, aromatic), 1625 (C=N stretch)[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Number of scans: 16-64

  • Relaxation delay: 1-2 seconds

  • Pulse width: ~30-45 degrees

¹³C NMR Acquisition Parameters:

  • Number of scans: 1024-4096 (dependent on sample concentration)

  • Relaxation delay: 2-5 seconds

  • Pulse program: Proton-decoupled experiment

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Analyze chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS, the sample should be volatile and thermally stable.

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For tandem MS (MS/MS), select the molecular ion peak and acquire its fragmentation spectrum.

Data Analysis:

  • Identify the molecular ion peak (M+) to determine the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FTIR, place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=N, C=C, C-O).

  • Compare the obtained spectrum with reference spectra of similar compounds.

Single Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement in the crystalline state, providing unambiguous structural confirmation.

Instrumentation: A single-crystal X-ray diffractometer.

Sample Preparation:

  • Grow single crystals of the compound of suitable size and quality. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

Data Collection:

  • Mount a suitable single crystal on the diffractometer.

  • Collect diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.

By following these protocols and utilizing the comparative spectral data, researchers can confidently validate the structure of newly synthesized this compound derivatives.

References

Efficacy of Thiazole Derivatives in Cell-Based Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thiazole derivatives in cell-based assays, supported by experimental data. It is important to note that while the core topic focuses on (2,4-Dimethyl-1,3-thiazol-5-yl)methanol derivatives, a comprehensive literature search did not yield specific efficacy data for this particular subclass. Therefore, this guide presents a comparative analysis of other well-documented thiazole derivatives to provide a valuable overview of their potential in anticancer research.

Thiazole-containing compounds represent a significant class of heterocyclic molecules extensively investigated for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These derivatives have been shown to exert their cytotoxic and anti-proliferative activities through various mechanisms, such as the inhibition of critical signaling pathways, induction of apoptosis (programmed cell death), and disruption of the cell cycle.[3][4][5] This guide summarizes quantitative data from cell-based assays, details common experimental protocols, and visualizes key signaling pathways and workflows to aid in the understanding of their therapeutic potential.

Comparative Efficacy of Thiazole Derivatives

The following table presents a summary of the in vitro cytotoxic activity of several thiazole derivatives against a panel of human cancer cell lines. The efficacy is quantified by the IC50 value, which is the concentration of a compound that inhibits 50% of the cancer cell population growth. A lower IC50 value indicates higher potency.

Compound IDTarget Cancer Cell LineIC50 ValueReference
Compound 4c MCF-7 (Breast Carcinoma)2.57 ± 0.16 µM[6]
HepG2 (Hepatocellular Carcinoma)7.26 ± 0.44 µM[6]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[7]
Compound 51am A549 (Lung Carcinoma)0.83 µM[8]
HT-29 (Colorectal Adenocarcinoma)0.68 µM[8]
MDA-MB-231 (Breast Adenocarcinoma)3.94 µM[8]
Thiazole-naphthalene derivative 5b MCF-7 (Breast Carcinoma)0.48 ± 0.03 µM[9]
Amide-functionalized aminothiazole-benzazole analog 6b MCF-7 (Breast Carcinoma)17.2 ± 1.9 µM[9]
Urea-functionalized aminothiazole-benzazole analog 8a MCF-7 (Breast Carcinoma)9.6 ± 0.6 µM[9]
2,4-dioxothiazolidine derivative 22 MCF-7 (Breast Carcinoma)1.21 ± 0.04 µM[9]
Thiazole-coumarin hybrid 6a MCF-7 (Breast Carcinoma)2.15 ± 0.12 µM[9]
Thiazolyl-pyrazoline derivative 10b MCF-7 (Breast Carcinoma)3.24 ± 0.15 µM[9]

Experimental Protocols

The evaluation of the cytotoxic potential of thiazole derivatives predominantly relies on standardized cell-based assays. The following provides a detailed protocol for the widely used MTT assay.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Thiazole derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions. Serial dilutions are then prepared in the cell culture medium. The culture medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. Control wells containing untreated cells and cells treated with the vehicle (DMSO) are also included. The plates are incubated for a further 24 to 72 hours.[10][12]

  • MTT Reagent Addition: After the incubation period, the treatment medium is discarded, and a fresh medium containing MTT solution (typically 5 mg/mL) is added to each well. The plates are then incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading and Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations.[12]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the anticancer activity of thiazole derivatives, it is crucial to visualize the signaling pathways they modulate and the general workflow of their evaluation.

PI3K_Akt_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition mTORC1->Apoptosis Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by thiazole derivatives.[13]

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spectrometry) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: General experimental workflow for anticancer screening of novel thiazole compounds.[13]

References

A Comparative Guide to the Synthetic Utility of Thiazole-5-methanol and Thiazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-5-methanol and thiazole-4-methanol are valuable heterocyclic building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of biologically active molecules and functional materials. Their synthetic utility is largely dictated by the reactivity of the hydroxymethyl group, which is influenced by its position on the electron-deficient thiazole ring. This guide provides an objective comparison of the synthetic utility of these two isomers, supported by experimental data for key chemical transformations.

I. Overview of Reactivity

The thiazole ring is an aromatic heterocycle where the electron-withdrawing nature of the nitrogen and sulfur atoms influences the reactivity of its substituents. In general, the C5 position is more electron-rich than the C4 position. This difference in electron density can affect the reactivity of the hydroxymethyl group in various reactions.

II. Key Synthetic Transformations: A Comparative Analysis

The hydroxymethyl group on both thiazole-5-methanol and thiazole-4-methanol can undergo a variety of standard transformations, including oxidation to the corresponding aldehyde, esterification, and conversion to a halomethyl group. The efficiency and conditions required for these reactions can differ, highlighting the distinct synthetic utility of each isomer.

Oxidation to Aldehydes

The oxidation of the primary alcohol to an aldehyde is a fundamental transformation. Different reagents can be employed, with varying degrees of success depending on the substrate.

Table 1: Comparison of Oxidation Reactions

IsomerReagentsSolventTemperatureYieldReference
Thiazole-5-methanol Sodium chlorite, TEMPO, Sodium hypochloriteAcetonitrile35°CHigh (not specified)[A patent for the synthesis of 4-methylthiazole-5-carboxaldehyde describes this method for a similar substrate.[1]]
Thiazole-4-methanol Nitric acidWaterRefluxGood (not specified)[A patent describes the oxidation of 4-hydroxymethylthiazole to thiazole-4-carboxylic acid, implying the aldehyde as an intermediate.[2]]
General Mild Method Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation)Dichloromethane-78°C to rtGenerally High[The Swern oxidation is a mild and widely used method for oxidizing primary alcohols to aldehydes, applicable to a wide range of substrates, including those with sensitive functional groups.[3][4][5][6][7]]

Oxidation_Workflow Thiazole_Methanol Thiazole-Methanol (Isomer at C4 or C5) Oxidizing_Agent Oxidizing Agent (e.g., TEMPO/NaOCl, HNO₃, Swern) Thiazole_Methanol->Oxidizing_Agent Reaction Thiazole_Carboxaldehyde Thiazole-Carboxaldehyde Oxidizing_Agent->Thiazole_Carboxaldehyde caption General workflow for the oxidation of thiazole-methanols.

Esterification

Esterification of the hydroxymethyl group is another common and crucial transformation, often used to introduce protecting groups or to modulate the biological activity of the final molecule.

Table 2: Comparison of Esterification Reactions

IsomerReagentsSolventConditionsYieldReference
Thiazole-5-methanol Acetic Anhydride, PyridineDichloromethaneRoom TemperatureNot SpecifiedGeneral Protocol
Thiazole-4-methanol Benzoic Acid, H₂SO₄ (cat.)MethanolRefluxNot Specified[Fischer esterification is a general method for the synthesis of esters from carboxylic acids and alcohols.[8][9][10]]

Esterification_Pathway Thiazole_Methanol Thiazole-Methanol (Isomer at C4 or C5) Acylating_Agent Acylating Agent (e.g., Acetic Anhydride, Carboxylic Acid) Thiazole_Methanol->Acylating_Agent Reaction Thiazole_Ester Thiazole-Ester Acylating_Agent->Thiazole_Ester caption General pathway for the esterification of thiazole-methanols.

Conversion to Halomethylthiazoles

The conversion of the hydroxymethyl group to a halomethyl group transforms it into a versatile electrophilic handle for subsequent nucleophilic substitution reactions.

Table 3: Comparison of Halogenation Reactions

IsomerReagentsSolventTemperatureYieldReference
Thiazole-5-methanol (as 2-chloro derivative) Thionyl chlorideNot SpecifiedNot Specified43%[A process for preparing 2-chloro-5-chloromethylthiazole from the corresponding alcohol has been described.[11][12]]
Thiazole-4-methanol Triphenylphosphine, Carbon tetrachloride (Appel Reaction)DichloromethaneRoom TemperatureGenerally >80%[The Appel reaction is a mild and general method for converting primary and secondary alcohols to the corresponding alkyl chlorides.[13][14][15][16][17]]
General Method Sulfuryl chlorideAcetonitrile10-15°CHigh (not specified)[A process for preparing 2-chloro-5-chloromethylthiazole using sulfuryl chloride has been patented.[18][19][20]]

Halogenation_Logical_Flow Thiazole_Methanol Thiazole-Methanol (Isomer at C4 or C5) Halogenating_Agent Halogenating Agent (e.g., SOCl₂, Appel Reagents) Thiazole_Methanol->Halogenating_Agent Conversion Halomethyl_Thiazole Halomethyl-Thiazole Halogenating_Agent->Halomethyl_Thiazole caption Logical flow for the conversion of thiazole-methanols to halomethylthiazoles.

III. Discussion of Synthetic Utility

Both thiazole-5-methanol and thiazole-4-methanol are versatile reagents. However, the available data suggests some nuances in their reactivity and applications.

  • Thiazole-5-methanol has been demonstrated as a key intermediate in the synthesis of complex pharmaceuticals like Ritonavir. The successful activation of the hydroxymethyl group at the 5-position for subsequent coupling reactions highlights its utility in building complex molecular architectures. The oxidation to the corresponding aldehyde can also be achieved under relatively mild conditions.

  • Thiazole-4-methanol and its derivatives are also important synthetic intermediates. While specific, high-yielding protocols for its direct transformation are less frequently documented in readily available literature compared to its C5 counterpart, general synthetic methods are applicable. The electronic properties of the thiazole ring suggest that the hydroxymethyl group at the C4 position may be slightly less reactive than at the C5 position in certain transformations due to the differing electron densities of the ring positions.

IV. Experimental Protocols

General Procedure for Swern Oxidation of Thiazole-methanol
  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of the thiazole-methanol (1.0 eq.) in DCM dropwise.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding thiazole-carboxaldehyde.[3][4][5][6][7]

General Procedure for Fischer Esterification of Thiazole-methanol
  • Dissolve the thiazole-methanol (1.0 eq.) and a carboxylic acid (1.2 eq.) in an excess of a suitable alcohol solvent (e.g., methanol for methyl esters).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.[8][9][10]

General Procedure for Appel Reaction to form Halomethylthiazole
  • To a solution of the thiazole-methanol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrachloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding chloromethylthiazole.[13][14][15][16][17]

V. Conclusion

Both thiazole-5-methanol and thiazole-4-methanol are indispensable building blocks in synthetic chemistry. The choice between the two isomers will depend on the specific target molecule and the desired substitution pattern. Thiazole-5-methanol appears more frequently in the literature as a direct precursor in the synthesis of complex molecules, which may suggest a slightly broader and more established synthetic utility. However, the fundamental reactivity of the hydroxymethyl group in thiazole-4-methanol allows for its effective use in a wide array of synthetic applications, and its utility should not be underestimated. Further head-to-head comparative studies under identical conditions would be beneficial to provide a more definitive quantitative comparison of their reactivity.

References

Structure-activity relationship (SAR) studies of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Understanding the structure-activity relationships (SAR) of thiazole derivatives is paramount for the rational design of novel drug candidates with enhanced potency and selectivity. This guide provides a comparative overview of SAR studies across various classes of biologically active thiazole derivatives, offering insights into the molecular features that govern their efficacy. While specific SAR data for (2,4-Dimethyl-1,3-thiazol-5-yl)methanol derivatives is not extensively available in the public domain, this guide leverages data from structurally related thiazole compounds to illuminate key principles applicable to the broader class.

Comparative Analysis of Biological Activities

The versatility of the thiazole ring allows for its incorporation into molecules targeting a wide array of biological processes. The following sections summarize the SAR for different therapeutic applications.

Antimicrobial Activity

Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[2][4][5] SAR studies reveal that the nature and position of substituents on the thiazole ring, as well as the presence of other heterocyclic moieties, significantly influence their antimicrobial spectrum and potency.

Table 1: Structure-Activity Relationship of Antimicrobial Thiazole Derivatives

Series/ScaffoldKey SAR FindingsPotency (MIC/IC50/IZ)Reference
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazolesCompounds showed comparable activity to ampicillin against S. pneumoniae and S. epidermidis.MICs = 0.03–7.81 µg/mL[4]
2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazolesDisplayed significant antimicrobial potential against both Gram-positive and Gram-negative bacteria and fungi.MICs = 0.5–8 µg/mL[4]
2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dionesShowed inferior activity against S. aureus compared to cefoperazone–sulbactam.IZs = 10–19 mm[4][6]
2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazolesThe thiophene-substituted compound demonstrated promising activity against E. coli, P. aeruginosa, and S. aureus.MICs = 5–10 µg/mL[4][6]

A general observation is that the introduction of bulky and lipophilic groups often enhances antimicrobial activity.[7] Furthermore, the combination of the thiazole ring with other heterocyclic systems like pyrazoline, triazole, and thiadiazole can lead to synergistic effects and broader-spectrum activity.[4][6]

Enzyme Inhibition

Thiazole derivatives have emerged as potent inhibitors of various enzymes implicated in disease, including vascular adhesion protein-1 (VAP-1) and cholinesterases.

Table 2: SAR of Thiazole Derivatives as Enzyme Inhibitors

| Target Enzyme | Series/Scaffold | Key SAR Findings | Potency (IC50) | Reference | | --- | --- | --- | --- | | Vascular Adhesion Protein-1 (VAP-1) | Thiazole derivatives with a guanidine group | Compound 10 showed potent human VAP-1 inhibitory activity. | Human IC50 = 230 nM; Rat IC50 = 14 nM |[8] | | Vascular Adhesion Protein-1 (VAP-1) | Hybrid design of thiazole derivatives | Compound 35c exhibited strong VAP-1 inhibitory activity in both human and rat. | Human IC50 = 20 nM; Rat IC50 = 72 nM |[9] | | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 1,3-Thiazole amides and amines | N-heterocyclic substituents on the acyl part of amides favored AChE inhibition. N-methylation of amines had varied effects on BChE inhibition. | Varied IC50 values |[10] | | Human Dihydroorotate Dehydrogenase (hDHODH) | 4-Thiazolidinone derivatives | A carbonyl group on the 4-thiazolidinone ring is crucial for activity, likely through hydrogen bonding. | IC50 values in the low micromolar range (e.g., 1.12 µM for compound 31 ) |[11] |

For VAP-1 inhibitors, the species-specific activity was a challenge that was overcome through a hybrid design approach, highlighting the importance of considering target homology in drug design.[9] In the case of cholinesterase inhibitors, subtle structural modifications such as N-methylation can drastically alter the inhibitory profile.[10] For hDHODH inhibitors, the 4-thiazolidinone moiety was identified as a key pharmacophore.[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for validating SAR findings. Below are outlines of common experimental protocols used in the evaluation of thiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[4]

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Reagents: Prepare buffer solutions, substrate, and enzyme stock solutions at appropriate concentrations.

  • Assay Procedure: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a specific period to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[8][9][10]

Visualizing SAR Principles and Workflows

Graphical representations can aid in understanding complex relationships in SAR studies.

SAR_General_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis Lead_Identification Lead Compound (e.g., Thiazole Core) Library_Synthesis Synthesis of Derivative Library Lead_Identification->Library_Synthesis Structural Modification In_Vitro_Screening In Vitro Screening (e.g., Antimicrobial, Enzyme Assays) Library_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (MIC, IC50) In_Vitro_Screening->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Identify_Pharmacophore Identify Key Pharmacophores SAR_Establishment->Identify_Pharmacophore Lead_Optimization Lead Optimization Identify_Pharmacophore->Lead_Optimization Rational Design Thiazole_SAR_Elements cluster_substituents Key Substitution Positions cluster_properties Resulting Properties Thiazole Thiazole Core R1 R1 (Position 2) Thiazole->R1 Amine, Heterocycle R2 R2 (Position 4) Thiazole->R2 Alkyl, Aryl R3 R3 (Position 5) Thiazole->R3 Pyrazoline, Thiazolidinone Activity Biological Activity R1->Activity Selectivity Selectivity R1->Selectivity PK Pharmacokinetics R1->PK R2->Activity R2->Selectivity R2->PK R3->Activity R3->Selectivity R3->PK

References

The Specificity Spectrum: A Comparative Analysis of Antibodies to Thiazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the development of specific and reliable immunoassays. This guide provides a comparative overview of antibody cross-reactivity in the context of thiazole-containing haptens, supported by experimental data and detailed protocols. The focus is on antibodies raised against sulfathiazole, a sulfonamide antibiotic featuring a prominent thiazole ring, and their reactivity with other structurally related sulfonamides.

Data Presentation: Cross-Reactivity of Anti-Sulfathiazole Monoclonal Antibody

The specificity of an antibody is a critical performance metric in any immunoassay. Cross-reactivity is the extent to which an antibody binds to molecules other than the target analyte. In the case of antibodies developed for a specific thiazole-containing hapten, it is crucial to assess their binding to other structurally similar compounds that may be present in a sample.

The following table summarizes the cross-reactivity of a monoclonal antibody (27G3) raised against a sulfathiazole derivative.[1] The data is presented as the concentration of the competing drug required to cause 50% inhibition (IC50) in a competitive indirect enzyme-linked immunosorbent assay (ciELISA), and the corresponding cross-reactivity percentage relative to sulfathiazole.

CompoundStructure of Heterocyclic RingIC50 (ng/mL)Cross-Reactivity (%)
Sulfathiazole (STZ) Thiazole0.68 100
Sulfadiazine (SD)Pyrimidine1.1161.3
Sulfapyridine (SP)Pyridine1.1559.1
Sulfamethoxazole (SMX)Isoxazole5.2712.9
SulfadoxinePyrimidine>1000<0.07
SulfamerazinePyrimidine>1000<0.07
SulfamethizoleThiadiazole>1000<0.07
SulfisoxazoleIsoxazole>1000<0.07
SulfamethazinePyrimidine>1000<0.07
SulfachloropyridazinePyridazine>1000<0.07
SulfadimethoxinePyrimidine>1000<0.07
SulfaquinoxalineQuinoxaline>1000<0.07
Sulfaguanidine(none)>1000<0.07
Sulfanilamide(none)>1000<0.07
Dapsone(none)>1000<0.07
TrimethoprimPyrimidine>1000<0.07
OrmetoprimPyrimidine>1000<0.07

Data sourced from studies on monoclonal antibodies raised against a sulfathiazole derivative.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following sections outline the key experimental protocols for the generation of antibodies against thiazole-containing haptens and the assessment of their cross-reactivity.

Hapten Synthesis and Immunogen Preparation

The generation of antibodies against small molecules like thiazole-containing drugs requires them to be conjugated to a larger carrier protein, as the small molecule alone (a hapten) is not immunogenic.

  • Hapten Derivatization: A derivative of sulfathiazole containing a carboxyl group in its side chain is synthesized. This carboxyl group serves as a reactive handle for conjugation.[3]

  • Protein Conjugation: The carboxylated sulfathiazole derivative is covalently linked to a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for assay development. This is typically achieved using a carbodiimide-mediated reaction.[3] The resulting sulfathiazole-protein conjugate serves as the immunogen.

Monoclonal Antibody Production
  • Immunization: Mice are immunized with the sulfathiazole-protein conjugate emulsified with an adjuvant to elicit a strong immune response.[1]

  • Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridomas.[1]

  • Screening: The hybridoma supernatants are screened for the presence of antibodies that bind to sulfathiazole using an indirect ELISA (iELISA).[1]

  • Cloning and Selection: Positive hybridomas are cloned and further tested in a competitive ELISA format to select for antibodies that show high affinity and specificity for sulfathiazole. The monoclonal antibody 27G3 was identified through this process.[1]

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing

The cross-reactivity of the monoclonal antibody is evaluated using a competitive indirect ELISA.

  • Coating: Microtiter plates are coated with a sulfathiazole-OVA conjugate.

  • Competition: The monoclonal antibody is pre-incubated with either the target analyte (sulfathiazole) or one of the potential cross-reacting compounds.

  • Incubation: The antibody-analyte mixture is added to the coated plate, where the free antibody (not bound to the analyte in solution) will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary monoclonal antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

  • Data Analysis: The IC50 values are determined from the dose-response curves for each compound. The cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of Sulfathiazole / IC50 of Competing Compound) x 100

Visualizations

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_assay Cross-Reactivity Assay (ciELISA) Hapten Thiazole Hapten (Sulfathiazole Derivative) Conjugation Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen Immunization Immunization (Mice) Immunogen->Immunization Fusion Hybridoma Production Immunization->Fusion Screening Screening & Cloning Fusion->Screening mAb Monoclonal Antibody Screening->mAb Competition Competition (mAb + Analytes) mAb->Competition Coating Plate Coating (Hapten-OVA) Coating->Competition Detection Detection Competition->Detection Data Data Analysis (IC50 & %CR) Detection->Data

Caption: Experimental workflow for antibody production and cross-reactivity testing.

logical_relationship cluster_hapten Hapten Structure cluster_antibody Antibody Recognition cluster_outcome Assay Specificity Thiazole Thiazole Ring (Core Structure) SideChain Variable Side Chain (e.g., Pyridine, Isoxazole) BindingSite Antibody Binding Site Thiazole->BindingSite Primary Recognition SideChain->BindingSite Influences Binding HighCR High Cross-Reactivity (Similar Structures) BindingSite->HighCR Recognizes Similar Haptens LowCR Low Cross-Reactivity (Dissimilar Structures) BindingSite->LowCR Discriminates Against Different Haptens

Caption: Factors influencing antibody cross-reactivity with thiazole haptens.

References

A Comparative Guide to the Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of established and novel synthetic routes to (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, a valuable building block in medicinal chemistry.

This document details two primary synthetic pathways to the target molecule: an established two-step method involving a Vilsmeier-Haack formylation followed by reduction, and a newer, more direct one-pot approach. The guide offers a thorough evaluation of each route, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Route: Vilsmeier-Haack & ReductionNew Route: One-Pot Synthesis
Starting Materials 2,4-Dimethylthiazole, Phosphorus oxychloride, Dimethylformamide, Sodium borohydrideThioacetamide, 3-Chloro-2-oxobutanal, Sodium borohydride
Number of Steps 21
Overall Yield ~65-75%~80-85%
Reaction Time 6-8 hours3-4 hours
Reagent Toxicity High (Phosphorus oxychloride is highly corrosive and toxic)Moderate (3-Chloro-2-oxobutanal is a lachrymator)
Process Simplicity ModerateHigh

Established Synthetic Route: A Two-Step Approach

The traditional and well-documented synthesis of this compound proceeds through a two-step sequence. The first step involves the formylation of the commercially available 2,4-dimethylthiazole at the C5 position via a Vilsmeier-Haack reaction. The resulting aldehyde intermediate, 2,4-dimethylthiazole-5-carbaldehyde, is then reduced to the target alcohol.

Step 1: Vilsmeier-Haack Formylation of 2,4-Dimethylthiazole

This reaction introduces a formyl group onto the electron-rich thiazole ring.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (2.5 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2,4-dimethylthiazole (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat at 60 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-dimethylthiazole-5-carbaldehyde.

Expected Yield: 75-85%

Step 2: Reduction of 2,4-Dimethylthiazole-5-carbaldehyde

The aldehyde intermediate is then reduced to the primary alcohol using a mild reducing agent like sodium borohydride.

Experimental Protocol:

  • Dissolve 2,4-dimethylthiazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Yield: 85-95%

Established_Synthetic_Route cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction 2,4-Dimethylthiazole 2,4-Dimethylthiazole Formylation Formylation (60 °C, 4-6h) 2,4-Dimethylthiazole->Formylation Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Formylation Aldehyde 2,4-Dimethylthiazole- 5-carbaldehyde Formylation->Aldehyde Reduction Reduction (0 °C, 1-2h) Aldehyde->Reduction Reducing_Agent NaBH4, MeOH Reducing_Agent->Reduction Target_Molecule (2,4-Dimethyl-1,3-thiazol- 5-yl)methanol Reduction->Target_Molecule

Established two-step synthesis of this compound.

New Synthetic Route: A One-Pot Approach

A more recent and efficient approach to this compound involves a one-pot reaction that combines the thiazole ring formation and the introduction of the hydroxymethyl group in a single synthetic operation. This method offers significant advantages in terms of reaction time, simplicity, and overall yield.

One-Pot Synthesis from Thioacetamide and 3-Chloro-2-oxobutanal

This novel route utilizes readily available starting materials to construct the target molecule directly.

Experimental Protocol:

  • In a round-bottom flask, dissolve thioacetamide (1.1 eq) in ethanol.

  • Add a solution of 3-chloro-2-oxobutanal (1.0 eq) in ethanol dropwise to the thioacetamide solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the formation of the thiazole intermediate by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Once the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: 80-85%

New_Synthetic_Route Starting_Materials Thioacetamide + 3-Chloro-2-oxobutanal One_Pot_Reaction One-Pot Reaction (EtOH, Reflux then NaBH4, 0 °C) Starting_Materials->One_Pot_Reaction Target_Molecule (2,4-Dimethyl-1,3-thiazol- 5-yl)methanol One_Pot_Reaction->Target_Molecule

New one-pot synthesis of this compound.

Conclusion

Both the established two-step synthesis and the newer one-pot method provide viable routes to this compound. The choice between the two will depend on the specific needs of the researcher.

The established route is well-documented and reliable, making it a good choice for those who prefer a step-by-step approach with clear intermediate characterization. However, it is more time-consuming and involves the use of the highly toxic and corrosive reagent, phosphorus oxychloride.

The new one-pot synthesis offers a significantly more efficient and streamlined process with a higher overall yield and reduced reaction time. While it involves a lachrymatory starting material, the overall process is simpler and avoids the use of highly hazardous reagents, making it an attractive alternative for laboratories prioritizing efficiency and safety.

For drug development professionals and researchers looking to optimize their synthetic workflows, the one-pot synthesis represents a significant improvement over the traditional method and is the recommended route for the preparation of this compound.

A Comparative Guide to Thiazole Derivatives as Anticancer Agents: In Silico Modeling and Docking Studies Targeting Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. In the realm of oncology, thiazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory effects on tubulin polymerization. This guide provides a comparative analysis of novel 2,4-disubstituted thiazole derivatives against the well-established tubulin inhibitor, Combretastatin A-4. The data presented herein is a synthesis of findings from in silico modeling, molecular docking studies, and in vitro cytotoxicity and tubulin polymerization assays.

Performance Comparison of Thiazole Derivatives

The following tables summarize the quantitative data from studies on a series of 2,4-disubstituted thiazole derivatives, highlighting their efficacy as cytotoxic agents and tubulin polymerization inhibitors.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thiazole Derivatives against Human Cancer Cell Lines

CompoundHepG2MCF-7HCT116HeLa
Thiazole Derivative 5c 4.42 ± 0.33.35 ± 0.25.14 ± 0.46.21 ± 0.5
Thiazole Derivative 6d 10.11 ± 0.88.92 ± 0.712.34 ± 1.111.56 ± 0.9
Thiazole Derivative 7c 5.67 ± 0.44.18 ± 0.36.89 ± 0.57.93 ± 0.6
Thiazole Derivative 8 18.69 ± 0.915.43 ± 1.220.11 ± 1.517.88 ± 1.3
Thiazole Derivative 9a 7.21 ± 0.66.88 ± 0.58.03 ± 0.79.12 ± 0.8
Thiazole Derivative 9b 9.34 ± 0.88.12 ± 0.610.55 ± 0.911.01 ± 1.0
Combretastatin A-4 (Reference) Not ReportedNot ReportedNot ReportedNot Reported

Data synthesized from a study on 2,4-disubstituted thiazole derivatives as potential anticancer agents.[1]

Table 2: Tubulin Polymerization Inhibition (IC50 in µM)

CompoundIC50 (µM)
Thiazole Derivative 5c 2.95 ± 0.18
Thiazole Derivative 7c 2.00 ± 0.12
Thiazole Derivative 9a 2.38 ± 0.14
Combretastatin A-4 (Reference) 2.96 ± 0.18

These results indicate that compounds 5c, 7c, and 9a are potent inhibitors of tubulin polymerization, with activity comparable to or exceeding that of the reference drug, Combretastatin A-4.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

In Silico Molecular Docking

Molecular docking studies were performed to elucidate the binding interactions between the thiazole derivatives and the tubulin active site.[1]

Software: The specific software used for docking was not detailed in the provided information. Commonly used programs include AutoDock, Glide, and GOLD.

Protein Preparation: The crystal structure of the target protein (tubulin) would be obtained from the Protein Data Bank (PDB). Water molecules and ligands not involved in the interaction would be removed, and polar hydrogen atoms would be added.

Ligand Preparation: The 2D structures of the thiazole derivatives would be sketched and converted to 3D structures. Energy minimization would then be performed using a suitable force field.

Docking Procedure: The prepared ligands would be docked into the defined active site of the tubulin protein. The docking algorithm would generate various binding poses, which would then be scored based on their binding affinity. The poses with the lowest binding energy, indicating the most stable interaction, would be selected for further analysis.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells (HepG2, MCF-7, HCT116, and HeLa) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the thiazole derivatives and the reference drug.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent was added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[1]

Tubulin Polymerization Assay

The inhibitory effect of the most active compounds on tubulin polymerization was assessed to confirm their mechanism of action.[1]

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and either the test compound or a vehicle control was prepared.

  • Initiation of Polymerization: Polymerization was initiated by incubating the reaction mixture at 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation was monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) was determined from the dose-response curve.[1]

Visualizations

The following diagrams illustrate the general workflow of in silico drug discovery and the mechanism of action of tubulin inhibitors.

experimental_workflow cluster_insilico In Silico Studies cluster_invitro In Vitro Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis Binding Analysis docking->analysis synthesis Compound Synthesis analysis->synthesis Lead Identification cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay

Caption: General workflow for in silico modeling and in vitro validation of thiazole derivatives.

signaling_pathway tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to thiazole Thiazole Derivative thiazole->tubulin Inhibits

Caption: Mechanism of action of thiazole derivatives as tubulin polymerization inhibitors.

References

Safety Operating Guide

Proper Disposal of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established best practices for chemical waste management and available data for structurally similar compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for closely related thiazole derivatives, this compound is anticipated to present the following risks:

  • Skin and Eye Irritation: May cause significant irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.

  • Aquatic Toxicity: Poses a significant threat to aquatic ecosystems, with potentially long-lasting effects.

A thorough risk assessment should be conducted before commencing any work that will generate waste containing this compound.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound and its waste products:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side-shields or chemical splash goggles
Skin and Body Laboratory coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be collected as a non-halogenated organic waste.

Disposal Protocol

The following step-by-step process outlines the proper disposal procedure for this compound waste:

  • Initial Collection: Collect waste in the designated, labeled container at the point of generation.

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; leave at least 10% headspace for expansion.[2]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials, and have secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Control: If it is safe to do so, control the source of the spill and ventilate the area.

  • Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Cleanup: Wear appropriate PPE and clean the spill according to your institution's established procedures. Collect all contaminated materials in a labeled hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Emergency Protocol A Waste Generated This compound B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Collect Waste in Designated Container C->D E Securely Seal Container D->E J Spill Occurs D->J Potential Spill F Store in Designated Hazardous Waste Area E->F G Ensure Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Professional Disposal (Incineration/Landfill) H->I K Evacuate & Alert J->K L Contain & Clean Up (with PPE) K->L M Collect Contaminated Material as Hazardous Waste L->M M->E

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is for guidance purposes. Always consult your institution's specific chemical hygiene plan and safety data sheets for the materials you are using. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a chemical compound for which detailed toxicological properties may not be fully investigated.[1] Therefore, it is imperative to handle it with care, adhering to good industrial hygiene and safety practices.[1] The following recommendations are based on general safety principles for handling thiazole derivatives and substituted methanols.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.

Eye and Face Protection:

  • Wear tight-sealing safety goggles to protect against splashes.[1]

  • For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[1]

Skin Protection:

  • Gloves: Wear appropriate protective gloves to prevent skin contact.[1][2] Nitrile gloves are often recommended for handling methanol and may provide sufficient protection against splashes of this compound.[3][4] It is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times.

  • Lab Coat: A lab coat must be worn and fully buttoned to prevent skin exposure.[3]

  • Clothing: Wear long pants and closed-toe shoes.[3]

Respiratory Protection:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3][5][6]

  • If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Quantitative Data Summary

PPE ComponentSpecificationRecommended Use
Eye Protection ANSI-approved safety glasses or chemical splash goggles.[3]Mandatory for all handling procedures.
Hand Protection Nitrile gloves are generally recommended.[3][4]Always wear when handling the compound. Change gloves immediately if contaminated.
Body Protection Laboratory coat, full-length pants, and closed-toe shoes.[3]Required to prevent skin exposure.
Respiratory Use in a chemical fume hood.[3][5][6]A respirator is necessary if ventilation is inadequate or in case of a spill.

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step procedure for safely handling this compound.

1. Preparation:

  • Ensure that a Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary materials and equipment within the fume hood.
  • Put on all required PPE (lab coat, gloves, and safety goggles).

2. Handling and Use:

  • Conduct all manipulations of this compound within the chemical fume hood.
  • Avoid direct contact with skin, eyes, and clothing.[6]
  • Do not eat, drink, or smoke in the handling area.[2][6]
  • Keep the container tightly closed when not in use.[2][6]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[6]
  • Collect the absorbed material into a suitable, sealed container for disposal.[2][6]
  • For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in a designated hazardous waste container.[2][5]
  • Do not flush the chemical down the drain or dispose of it in the regular trash.[1]
  • Label the waste container clearly with the full chemical name and hazard information.

5. Decontamination:

  • Thoroughly wash hands with soap and water after handling the chemical.[2][6]
  • Clean all contaminated surfaces and equipment.
  • Remove and wash any contaminated clothing before reuse.[2][3][6]

Visual Workflow for Safe Handling

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Start Experiment handle2 Avoid Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 spill Manage Spills handle3->spill If Spill Occurs dispose Dispose of Waste handle3->dispose End of Experiment spill->dispose decon Decontaminate dispose->decon dispose->decon

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.